molecular formula C94H147N23O24 B15618941 M40 TFA

M40 TFA

Cat. No.: B15618941
M. Wt: 1983.3 g/mol
InChI Key: BLSRGRVABGONPA-ZXBFVCQKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M40 TFA is a useful research compound. Its molecular formula is C94H147N23O24 and its molecular weight is 1983.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C94H147N23O24

Molecular Weight

1983.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-hydroxymethyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C94H147N23O24/c1-46(2)33-61(82(129)100-44-76(124)115-30-19-24-71(115)93(140)117-32-20-25-72(117)94(141)116-31-18-23-70(116)91(138)104-54(14)81(128)108-63(35-48(5)6)84(131)103-53(13)80(127)107-62(34-47(3)4)83(130)101-51(11)78(97)125)109-85(132)64(36-49(7)8)110-87(134)66(38-56-26-28-58(120)29-27-56)106-75(123)43-99-79(126)52(12)102-90(137)69(45-118)113-88(135)68(40-73(96)121)111-86(133)65(37-50(9)10)112-92(139)77(55(15)119)114-89(136)67(105-74(122)41-95)39-57-42-98-60-22-17-16-21-59(57)60/h16-17,21-22,26-29,42,46-55,61-72,77,91,98,104,118-120,138H,18-20,23-25,30-41,43-45,95H2,1-15H3,(H2,96,121)(H2,97,125)(H,99,126)(H,100,129)(H,101,130)(H,102,137)(H,103,131)(H,105,122)(H,106,123)(H,107,127)(H,108,128)(H,109,132)(H,110,134)(H,111,133)(H,112,139)(H,113,135)(H,114,136)/t51-,52-,53-,54-,55+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-,91?/m0/s1

InChI Key

BLSRGRVABGONPA-ZXBFVCQKSA-N

Origin of Product

United States

Foundational & Exploratory

M40 TFA: A Dual-Action Ligand at Galanin Receptors GAL1 and GAL2 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of M40 TFA, a significant chimeric peptide in galanin research. This compound, the trifluoroacetate (B77799) salt of M40, exhibits a unique dual-action profile, functioning as an antagonist at the galanin receptor 1 (GALR1) and an agonist at the galanin receptor 2 (GALR2). This document collates quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Quantitative Data Summary

The pharmacological activity of this compound at human galanin receptors has been characterized through various binding and functional assays. The following tables summarize the key quantitative data for M40's interaction with GALR1 and GALR2.

Parameter Receptor Value Assay Type Reference
Ki GALR12.4 nMRadioligand Binding Assay[1]
Ki GALR24.07 nMRadioligand Binding Assay[1]
Ki GALR3288 nMRadioligand Binding Assay[1]

Table 1: Binding Affinity of M40 for Human Galanin Receptors. Ki values represent the inhibition constant, indicating the concentration of M40 required to occupy 50% of the receptors in a competitive binding assay.

Parameter Receptor Value Assay Type Cell Line Reference
EC50 GALR216.2 nMInositol Phosphate AccumulationCHO cells[1]

Table 2: Functional Potency of M40 at the Human GALR2. The EC50 value represents the concentration of M40 that elicits a half-maximal response in a functional assay.

Signaling Pathways

This compound exerts its dual-action effects by modulating distinct downstream signaling cascades initiated by GALR1 and GALR2.

GALR1 Antagonism and Signaling Pathway

GALR1 predominantly couples to the Gi/o family of G proteins. Activation of GALR1 by its endogenous ligand, galanin, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this action, thereby preventing the galanin-induced reduction in cAMP.

GALR1_Signaling cluster_membrane Plasma Membrane GALR1 GALR1 Gi_o Gi/o GALR1->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Galanin Galanin Galanin->GALR1 Binds M40 This compound (Antagonist) M40->GALR1 Blocks Gi_o->AC Inhibits ATP ATP ATP->AC Inhibition Inhibition Blockade Blockade GALR2_Signaling cluster_membrane Plasma Membrane GALR2 GALR2 Gq_11 Gq/11 GALR2->Gq_11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC M40 This compound (Agonist) M40->GALR2 Binds & Activates Gq_11->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Experimental_Workflow start Start: Characterization of this compound binding_assays Radioligand Binding Assays (GALR1, GALR2, GALR3) start->binding_assays determine_ki Determine Ki values (Binding Affinity & Selectivity) binding_assays->determine_ki functional_assays Functional Assays determine_ki->functional_assays galr1_functional GALR1 Functional Assay (cAMP Accumulation - Antagonism) functional_assays->galr1_functional GALR1 galr2_functional GALR2 Functional Assay (IP Accumulation - Agonism) functional_assays->galr2_functional GALR2 determine_activity Determine Agonist/Antagonist Profile & Potency (EC50/IC50) galr1_functional->determine_activity galr2_functional->determine_activity data_analysis Comprehensive Data Analysis & Pharmacological Profile determine_activity->data_analysis end Conclusion: This compound is a GALR1 Antagonist & GALR2 Agonist data_analysis->end

References

Ziltivekimab (Formerly M40): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziltivekimab, a fully human monoclonal antibody, is an investigational drug being developed by Novo Nordisk.[1] It is designed to target the interleukin-6 (IL-6) ligand, a key cytokine implicated in the inflammatory cascade of various diseases.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for ziltivekimab, with a focus on its development for reducing inflammatory and thrombotic risks in patients with chronic kidney disease (CKD) and atherosclerotic cardiovascular disease (ASCVD). The initial designation for this compound was COR-001, and for the purpose of this document, we will refer to it by its current name, ziltivekimab.

Mechanism of Action

Ziltivekimab functions by binding directly to the IL-6 ligand, thereby preventing its interaction with the IL-6 receptor. This action inhibits the downstream signaling pathway that leads to the production of various inflammatory mediators.[2] A key consequence of this inhibition is the reduction of acute-phase reactants such as high-sensitivity C-reactive protein (hsCRP), serum amyloid A, and fibrinogen, all of which are biomarkers for systemic inflammation.[3][4]

The signaling pathway of IL-6 and the inhibitory action of ziltivekimab are depicted in the following diagram:

IL6_Pathway cluster_inhibition Ziltivekimab Action cluster_receptor Cellular Receptor Complex cluster_downstream Downstream Signaling Ziltivekimab Ziltivekimab IL6 IL-6 Ziltivekimab->IL6 Binds and Neutralizes IL6R IL-6 Receptor (IL-6R) IL6->IL6R Binding Blocked gp130 gp130 IL6R->gp130 Dimerization JAK JAK Kinases gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Transcription Gene Transcription STAT3->Transcription Nuclear Translocation Inflammatory_Mediators Inflammatory Mediators (hsCRP, Fibrinogen, SAA) Transcription->Inflammatory_Mediators Upregulation

Caption: Ziltivekimab's mechanism of action in the IL-6 signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of ziltivekimab has been evaluated in a Phase 1, randomized, double-blind, placebo-controlled trial in patients with moderate-to-severe CKD and evidence of chronic inflammation.[3]

Table 1: Summary of Ziltivekimab Pharmacokinetic Parameters (Single Subcutaneous Dose) [3]

Parameter5 mg Dose15 mg Dose50 mg Dose
Mean Half-life (t½) 45 - 65 days45 - 65 days45 - 65 days
Maximum Concentration (Cmax) Data not publicly availableData not publicly availableData not publicly available
Time to Maximum Concentration (Tmax) Data not publicly availableData not publicly availableData not publicly available
Area Under the Curve (AUC) Data not publicly availableData not publicly availableData not publicly available

Note: While the Phase 1 study assessed Cmax, Tmax, and AUC, specific values have not been made publicly available.

Pharmacodynamics

The pharmacodynamic effects of ziltivekimab are characterized by a dose-dependent reduction in key inflammatory biomarkers. These effects have been primarily evaluated in the Phase 2 RESCUE and RESCUE-2 trials.[2][5][6]

Table 2: Dose-Dependent Reduction of Inflammatory Biomarkers at 12 Weeks (RESCUE Trial) [2][4][5]

BiomarkerPlacebo7.5 mg Ziltivekimab15 mg Ziltivekimab30 mg Ziltivekimab
hsCRP (Median Reduction) 4%77%88%92%
Fibrinogen (Median Reduction) No significant changeDose-dependent reductionDose-dependent reductionDose-dependent reduction
Serum Amyloid A (Median Reduction) No significant changeDose-dependent reductionDose-dependent reductionDose-dependent reduction
Haptoglobin (Median Reduction) No significant changeDose-dependent reductionDose-dependent reductionDose-dependent reduction
Secretory Phospholipase A2 (sPLA2) (Median Reduction) No significant changeDose-dependent reductionDose-dependent reductionDose-dependent reduction

Table 3: Dose-Dependent Reduction of Inflammatory Biomarkers at End of Treatment (RESCUE-2 Trial) [6][7]

BiomarkerPlacebo15 mg Ziltivekimab30 mg Ziltivekimab
hsCRP (Median Reduction) 27%96%93%
Fibrinogen (Median Reduction) 2%38%34%
Serum Amyloid A (Median Reduction) 30%71%58%

Experimental Protocols

Phase 1 Pharmacokinetic and Pharmacodynamic Study (NCT03126318)

This was a randomized, double-blind, placebo-controlled, dose-escalation study.

  • Population: Patients with moderate-to-severe non-dialysis-dependent CKD (eGFR 20–60 ml/min per 1.73 m²) and evidence of chronic inflammation (hsCRP >2 mg/L on two consecutive measurements).[3]

  • Design: Three cohorts of four participants each were randomized (3:1) to receive a single subcutaneous injection of ziltivekimab (5 mg, 15 mg, or 50 mg) or placebo.[3]

  • Pharmacokinetic Analysis: Serum concentrations of ziltivekimab were measured using a validated antibody-based ELISA format.[5] Pharmacokinetic parameters including t½, AUC, Cmax, and Tmax were assessed.[5]

  • Pharmacodynamic Analysis: The primary efficacy endpoint was the change from baseline in hsCRP, which was measured using an immunoturbidimetry method.[5]

The general workflow for this clinical trial is illustrated below:

Phase1_Workflow Screening Screening (hsCRP > 2mg/L) Randomization Randomization (3:1) Screening->Randomization Dosing Single Subcutaneous Dose (5mg, 15mg, or 50mg Ziltivekimab or Placebo) Randomization->Dosing FollowUp 12-Week Follow-up Dosing->FollowUp Assessments PK, PD, and Safety Assessments FollowUp->Assessments

Caption: Workflow for the Phase 1 clinical trial of ziltivekimab.
Phase 2 RESCUE Trial (NCT03926117)

This was a randomized, double-blind, placebo-controlled trial to evaluate the effect of ziltivekimab on inflammatory biomarkers.

  • Population: Patients with moderate to severe CKD and hsCRP of at least 2 mg/L.[2]

  • Design: 264 participants were randomly allocated (1:1:1:1) to receive subcutaneous injections of placebo or ziltivekimab (7.5 mg, 15 mg, or 30 mg) every 4 weeks for up to 24 weeks.[2]

  • Primary Outcome: The primary outcome was the percentage change from baseline in hsCRP after 12 weeks of treatment.[2]

Phase 3 ZEUS Trial (NCT05021835)

This is an ongoing large-scale cardiovascular outcomes trial.

  • Population: Patients with established ASCVD, CKD (Stages 3-4), and elevated hsCRP (≥2 mg/L).[8][9]

  • Design: This is a randomized, parallel-group, double-blind, placebo-controlled trial.[9] Approximately 6,400 participants will be randomized to receive either ziltivekimab or placebo.[9]

  • Primary Endpoint: The primary endpoint is the time to the first occurrence of major adverse cardiovascular events (MACE), defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[8][9]

The logical relationship for initiating the ZEUS trial based on prior findings is as follows:

ZEUS_Trial_Logic Phase1 Phase 1 Trial (Safety and PK/PD) Positive_Results Positive Safety and Efficacy Data Phase1->Positive_Results RESCUE RESCUE/RESCUE-2 Trials (Efficacy on Biomarkers) RESCUE->Positive_Results ZEUS ZEUS Cardiovascular Outcomes Trial Positive_Results->ZEUS Supports Progression

Caption: Rationale for the progression to the ZEUS cardiovascular outcomes trial.

Conclusion

Ziltivekimab has demonstrated a clear dose-dependent effect on reducing key inflammatory biomarkers associated with atherosclerosis and CKD. Its pharmacokinetic profile is characterized by a long half-life, allowing for infrequent dosing. The ongoing Phase 3 ZEUS trial will be pivotal in determining the clinical efficacy of ziltivekimab in reducing cardiovascular events in a high-risk patient population. The data presented in this guide underscore the potential of ziltivekimab as a targeted anti-inflammatory therapy.

References

Methodological & Application

Application Notes and Protocols for Intracerebroventricular Injection of M40 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M40 is a potent, non-selective peptide antagonist of the galanin receptors (GALR1, GALR2, and GALR3).[1] Trifluoroacetic acid (TFA) is often used as a counter-ion in the synthesis and purification of peptides like M40 and is therefore present in the final product. M40 works by competitively binding to galanin receptors, thereby blocking the physiological effects of the neuropeptide galanin.[2][3][4] Galanin is implicated in a variety of physiological processes, including feeding, cognition, and seizure thresholds. In preclinical research, M40 has been utilized to investigate the roles of the galanin system in these processes. For instance, intracerebroventricular (ICV) administration of M40 has been shown to block galanin-induced feeding in rats and to antagonize the inhibitory effects of galanin on acetylcholine (B1216132) release in the hippocampus.[3][4][5]

These application notes provide a detailed protocol for the intracerebroventricular injection of M40 TFA in a research setting.

Data Presentation

The following table summarizes quantitative data from preclinical studies involving the intracerebroventricular administration of M40. Please note that dosages and effects can vary depending on the animal model, specific experimental conditions, and the research question being addressed.

ParameterSpeciesM40 Dose (Intracerebroventricular)EffectReference
Feeding Behavior RatEquimolar to or less than active doses of galaninSignificantly inhibited galanin-induced consumption of a palatable wet cookie mash.[6]
Feeding Behavior RatNot specifiedNTS injection of M40 inhibited intake of a macronutrient diet in food-deprived rats.[1]
Cognitive Performance (Delayed Nonmatching to Position Task) Rat1.0 nmol and 3.0 nmolIn combination with an M1 muscarinic agonist (TZTP), significantly improved choice accuracy in rats with cholinergic lesions. M40 alone did not significantly improve choice accuracy.[7]
Galanin Receptor Binding (in vitro) Rat (hypothalamic membranes)IC50 = 15 nMDisplacement of 125I-[Tyr26]-porcine galanin 1-29 binding.[6]

Signaling Pathway

M40, as a galanin receptor antagonist, blocks the downstream signaling cascades initiated by the binding of the endogenous ligand, galanin. Galanin receptors are G-protein coupled receptors (GPCRs) with three main subtypes (GALR1, GALR2, and GALR3) that couple to different intracellular signaling pathways.

Galanin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space M40 M40 (Antagonist) GALR1 GALR1 M40->GALR1 Blocks GALR2 GALR2 M40->GALR2 Blocks GALR3 GALR3 M40->GALR3 Blocks Galanin Galanin (Agonist) Galanin->GALR1 Galanin->GALR2 Galanin->GALR3 Gi_o Gαi/o GALR1->Gi_o Activates Gq_11 Gαq/11 GALR2->Gq_11 Activates GALR3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates GIRK GIRK Channels Gi_o->GIRK Activates PLC Phospholipase C Gq_11->PLC Activates Gq_11->MAPK Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC

Caption: M40 antagonizes galanin receptor signaling pathways.

Experimental Protocols

Protocol for Intracerebroventricular (ICV) Injection of this compound in Mice

This protocol provides a generalized procedure for the ICV injection of this compound into the lateral ventricles of mice. It is crucial to adapt the specific coordinates, volumes, and concentrations based on the mouse strain, age, and the specific research objectives. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microsyringe (e.g., Hamilton syringe) with a 30-gauge needle

  • Drill with a small burr bit

  • Surgical tools (scalpel, forceps, etc.)

  • Heating pad to maintain body temperature

  • Ophthalmic ointment

  • 70% ethanol (B145695)

  • Betadine or other surgical scrub

  • Suturing material or tissue adhesive

Procedure:

  • Preparation of this compound Solution:

    • On the day of surgery, dissolve the this compound peptide in sterile saline or aCSF to the desired final concentration.

    • Vortex briefly to ensure complete dissolution.

    • Keep the solution on ice until use.

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the fur from the scalp and clean the area with 70% ethanol followed by a surgical scrub.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Place the mouse on a heating pad to maintain body temperature throughout the procedure.

  • Stereotaxic Surgery:

    • Secure the anesthetized mouse in the stereotaxic frame.

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma and lambda landmarks on the skull.

    • Determine the stereotaxic coordinates for the lateral ventricle. A common coordinate relative to bregma is: Anteroposterior (AP): -0.2 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm. These coordinates may need to be optimized for the specific mouse strain and age.

    • Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

  • Intracerebroventricular Injection:

    • Load the microsyringe with the prepared this compound solution, ensuring there are no air bubbles.

    • Slowly lower the injection needle through the burr hole to the target DV coordinate.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/minute) to avoid increased intracranial pressure. The total injection volume is typically 1-5 µL.

    • Leave the needle in place for an additional 2-5 minutes after the injection to allow for diffusion and to prevent backflow upon withdrawal.

    • Slowly retract the needle.

  • Post-Operative Care:

    • Suture the scalp incision or close it with tissue adhesive.

    • Administer post-operative analgesics as per IACUC protocol.

    • Place the mouse in a clean, warm cage and monitor closely until it has fully recovered from anesthesia.

Experimental Workflow Diagram

ICV_Injection_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_injection Injection cluster_post_op Post-Operative Care A Prepare this compound Solution B Anesthetize and Prepare Mouse C Mount Mouse in Stereotaxic Frame B->C D Perform Craniotomy C->D E Lower Injection Needle D->E F Infuse this compound Solution E->F G Allow for Diffusion F->G H Withdraw Needle G->H I Suture Incision H->I J Administer Analgesics I->J K Monitor Recovery J->K

Caption: Workflow for ICV injection of this compound in mice.

Safety Precautions

M40 Peptide: As with all peptides, M40 should be handled with care. Avoid inhalation of the lyophilized powder and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Trifluoroacetic Acid (TFA): TFA is a corrosive and toxic compound. While the concentration of TFA in the final peptide product is typically low, it is important to be aware of its hazards.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors.

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer for complete safety information.

References

Application Note: Determination of M40 TFA Binding Affinity to the Human Chemokine Receptor CXCR4 Using a Competitive Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

M40 TFA is a novel small molecule antagonist of the human C-X-C chemokine receptor type 4 (CXCR4). CXCR4, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1][2] Dysregulation of the CXCR4 signaling pathway is implicated in several diseases, such as cancer metastasis, inflammation, and immunodeficiencies.[2] This application note provides a detailed protocol for determining the binding affinity of this compound to the CXCR4 receptor using a competitive radioligand binding assay.

Competitive binding assays are a fundamental tool in drug discovery for determining the relative affinity (Ki) of a test compound for a specific receptor.[3][4] The assay principle involves the competition between a labeled ligand (radioligand or fluorescent probe) and an unlabeled test compound for binding to the receptor.[5] By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, the half-maximal inhibitory concentration (IC50) can be determined, from which the inhibition constant (Ki) is calculated.[6]

This document outlines the procedures for a filtration-based radioligand binding assay, a robust and sensitive method considered the gold standard for measuring ligand-receptor binding affinity.[3][4]

Signaling Pathway

The CXCR4 receptor is activated by its endogenous ligand, the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). Ligand binding to CXCR4 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins.[1][7] The activated G-protein, typically of the Gi family, dissociates into its Gαi and Gβγ subunits, which in turn modulate downstream effector proteins.[8] Key signaling cascades activated by CXCR4 include the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the PI3K/AKT pathway, which promotes cell survival and proliferation.[2] As an antagonist, this compound is designed to bind to CXCR4 and prevent the binding of CXCL12, thereby inhibiting these downstream signaling events.

cluster_membrane Plasma Membrane CXCR4 CXCR4 Receptor G_protein Heterotrimeric G-protein (Gαi, Gβ, Gγ) CXCR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds and Activates M40_TFA This compound (Antagonist) M40_TFA->CXCR4 Binds and Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Chemotaxis, Proliferation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Simplified CXCR4 Signaling Pathway

Experimental Protocols

Materials and Reagents
  • Membrane Preparation: Cell line overexpressing human CXCR4 (e.g., CHO-K1 or HEK293 cells)

  • Radioligand: [¹²⁵I]-CXCL12 (Specific Activity: ~2200 Ci/mmol)

  • Test Compound: this compound

  • Reference Compound: A known CXCR4 antagonist (e.g., AMD3100)

  • Buffers and Solutions:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4

    • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4 (ice-cold)

  • Equipment and Consumables:

    • 96-well microplates

    • Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

    • Cell harvester

    • Scintillation counter

    • Homogenizer

Membrane Preparation
  • Culture cells expressing human CXCR4 to near confluency.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in 20 volumes of cold lysis buffer.[9]

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.[9]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]

  • Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Aliquot and store the membrane preparation at -80°C until use.

Radioligand Binding Assay Protocol

The following protocol is for a filtration-based competitive binding assay performed in a 96-well plate format with a final assay volume of 250 µL.[9]

  • Prepare Reagents:

    • Thaw the CXCR4 membrane preparation on ice and dilute to the desired concentration in assay buffer (e.g., 10-20 µg protein per well).

    • Prepare a 2.5x working solution of the radioligand ([¹²⁵I]-CXCL12) in assay buffer at a final concentration at or below its Kd (e.g., 0.1 nM).

    • Prepare serial dilutions of this compound and the reference compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup:

    • Total Binding: 150 µL of membrane preparation + 50 µL of assay buffer + 50 µL of radioligand solution.

    • Non-specific Binding (NSB): 150 µL of membrane preparation + 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM unlabeled CXCL12 or reference antagonist) + 50 µL of radioligand solution.

    • Test Compound Wells: 150 µL of membrane preparation + 50 µL of this compound dilution + 50 µL of radioligand solution.

    • Reference Compound Wells: 150 µL of membrane preparation + 50 µL of reference compound dilution + 50 µL of radioligand solution.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[9]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[9]

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (counts per minute, CPM) for each well using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the average CPM of the non-specific binding wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value for this compound and the reference compound. The IC50 is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

start Start reagent_prep Prepare Reagents: - CXCR4 Membranes - [¹²⁵I]-CXCL12 - this compound Dilutions start->reagent_prep plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells reagent_prep->plate_setup incubation Incubate at RT for 60-90 min plate_setup->incubation filtration Filtration and Washing incubation->filtration detection Scintillation Counting filtration->detection data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki detection->data_analysis end End data_analysis->end

Figure 2: Competitive Binding Assay Workflow

Data Presentation

The quantitative data from the competitive binding assay should be summarized in a clear and structured table for easy comparison.

CompoundIC50 (nM)Ki (nM)n
This compound 15.2 ± 1.87.8 ± 0.93
Reference Antagonist (AMD3100) 5.6 ± 0.72.9 ± 0.43

Table 1: Hypothetical binding affinity data for this compound and a reference CXCR4 antagonist. Data are presented as mean ± standard error of the mean (SEM) from three independent experiments (n=3).

Conclusion

This application note provides a comprehensive protocol for determining the binding affinity of the novel CXCR4 antagonist, this compound, using a competitive radioligand binding assay. The described methodology is a robust and widely accepted approach for characterizing ligand-receptor interactions in drug discovery and development. The provided workflow and data presentation format can be adapted for the evaluation of other unlabeled compounds targeting GPCRs.

References

Application Notes and Protocols for Studying Anxiety-Like Behavior in Mice Using [Test Compound]

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive and persistent worry, fear, or unease. Preclinical research using rodent models is crucial for understanding the neurobiological basis of anxiety and for the development of novel anxiolytic therapeutics. This document provides detailed application notes and protocols for utilizing a test compound, hereafter referred to as [Test Compound] , to study anxiety-like behavior in mice. The protocols for three widely used behavioral assays are described: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDT).

While the specific mechanism of action for [Test Compound] is under investigation, this document also provides an overview of a key signaling pathway often implicated in anxiety, the cAMP/PKA/CREB pathway, which represents a potential target for anxiolytic compounds.

Data Presentation: Key Behavioral Parameters

The following tables summarize the key quantitative parameters measured in each behavioral assay to assess anxiety-like behavior in mice.

Table 1: Elevated Plus-Maze (EPM) Parameters

ParameterDescriptionInterpretation of Anxiolytic Effect
Time in Open ArmsDuration the mouse spends in the open, unprotected arms of the maze.Increase
Open Arm EntriesNumber of times the mouse enters the open arms.Increase
Time in Closed ArmsDuration the mouse spends in the enclosed, protected arms of the maze.Decrease
Closed Arm EntriesNumber of times the mouse enters the closed arms.No consistent change
Total Arm EntriesSum of open and closed arm entries; a measure of general activity.No significant change

Table 2: Open Field Test (OFT) Parameters

ParameterDescriptionInterpretation of Anxiolytic Effect
Time in CenterDuration the mouse spends in the central, more exposed area of the arena.Increase
Distance Traveled in CenterThe distance the mouse moves within the center zone.Increase
Latency to Enter CenterTime it takes for the mouse to first enter the center zone.Decrease
Total Distance TraveledTotal distance the mouse moves in the entire arena; a measure of locomotor activity.No significant change
Rearing FrequencyNumber of times the mouse stands on its hind legs; a measure of exploratory behavior.No consistent change

Table 3: Light-Dark Box Test (LDT) Parameters

ParameterDescriptionInterpretation of Anxiolytic Effect
Time in Light ChamberDuration the mouse spends in the brightly illuminated chamber.Increase
TransitionsNumber of times the mouse moves between the light and dark chambers.Increase
Latency to Enter DarkTime it takes for the mouse to first enter the dark chamber after being placed in the light chamber.Increase
Time in Dark ChamberDuration the mouse spends in the dark, enclosed chamber.Decrease

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][2][3][4]

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).[2][4]

  • Video recording and analysis software (e.g., ANY-maze).[1]

  • [Test Compound] and vehicle control solution.

  • Standard mouse cages.

  • 70% ethanol (B145695) for cleaning.[2]

Procedure:

  • Acclimation: Transport mice to the testing room at least 30-60 minutes before the experiment to allow for habituation to the new environment.[2][3]

  • Drug Administration: Administer [Test Compound] or vehicle control to the mice at the predetermined time point before testing. The route of administration (e.g., intraperitoneal, oral) and pre-treatment time should be consistent across all animals.

  • Experimental Setup:

    • The testing room should be dimly lit.[3]

    • Clean the maze thoroughly with 70% ethanol between each trial to remove olfactory cues.[2][5]

  • Testing:

    • Gently place a mouse onto the central platform of the maze, facing an open arm.[2]

    • Start the video recording and allow the mouse to explore the maze freely for a 5-minute session.[1][2] The experimenter should leave the room or be shielded from the mouse's view.

  • Data Collection and Analysis:

    • At the end of the 5-minute session, carefully return the mouse to its home cage.

    • Use the video tracking software to automatically score the time spent in and the number of entries into the open and closed arms.[1] An arm entry is typically defined as all four paws entering the arm.[2]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the more anxiogenic central area of a novel arena.[6][7][8][9][10]

Materials:

  • Open field arena (a square or circular enclosure).[8]

  • Video camera mounted above the arena.[8][10]

  • Video tracking software.

  • [Test Compound] and vehicle control solution.

  • 70% ethanol for cleaning.[7][10]

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the test.[8][10]

  • Drug Administration: Administer [Test Compound] or vehicle control as required by the experimental design.

  • Experimental Setup:

    • The arena should be uniformly illuminated.

    • Clean the arena with 70% ethanol between each mouse.[7][10]

  • Testing:

    • Gently place the mouse in the center of the open field arena.[7][9]

    • Begin video recording immediately and allow the mouse to explore for a predetermined duration, typically 5-20 minutes.[6][7][9]

  • Data Collection and Analysis:

    • After the session, return the mouse to its home cage.

    • Analyze the video recording using tracking software to determine parameters such as time spent in the center versus the periphery, total distance traveled, and latency to enter the center zone.[7]

Light-Dark Box Test (LDT)

The LDT assesses anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas.[11][12][13][14][15]

Materials:

  • Light-dark box apparatus (a box divided into a large, brightly lit compartment and a small, dark compartment, with an opening connecting them).[13][15]

  • Video camera and tracking software.

  • [Test Compound] and vehicle control solution.

  • 70% ethanol for cleaning.[12][13]

Procedure:

  • Acclimation: Mice should be habituated to the testing room for at least 30 minutes before the experiment.[12][13][15]

  • Drug Administration: Administer [Test Compound] or vehicle control at the appropriate time before testing.

  • Experimental Setup:

    • Ensure the light compartment is brightly illuminated (e.g., 150-400 lux) and the dark compartment is dark (e.g., <5 lux).[13][14]

    • Clean the apparatus with 70% ethanol between trials.[12][13]

  • Testing:

    • Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.[14][15]

    • Allow the mouse to freely explore the apparatus for 5-10 minutes.[13][15]

  • Data Collection and Analysis:

    • After the test, return the mouse to its home cage.

    • Use video analysis software to measure the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.[15]

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Anxiolytic_Compound [Test Compound] (Anxiolytic) GPCR GPCR Anxiolytic_Compound->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Anxiolysis Anxiolytic Effect Gene_Expression->Anxiolysis Leads to

Caption: Hypothetical cAMP/PKA/CREB signaling pathway modulated by an anxiolytic compound.

Experimental Workflows

G cluster_prep Preparation cluster_testing EPM Testing cluster_analysis Data Analysis Acclimation Acclimate Mouse (30-60 min) Drug_Admin Administer [Test Compound] or Vehicle Acclimation->Drug_Admin Place_Mouse Place Mouse on Center Platform Drug_Admin->Place_Mouse Record Record Behavior (5 min) Place_Mouse->Record Return_Mouse Return Mouse to Home Cage Record->Return_Mouse Analyze_Video Analyze Video for: - Time in Arms - Arm Entries Return_Mouse->Analyze_Video

Caption: Experimental workflow for the Elevated Plus-Maze (EPM) test.

G cluster_prep Preparation cluster_testing OFT Testing cluster_analysis Data Analysis Acclimation Acclimate Mouse (min. 30 min) Drug_Admin Administer [Test Compound] or Vehicle Acclimation->Drug_Admin Place_Mouse Place Mouse in Center of Arena Drug_Admin->Place_Mouse Record Record Behavior (5-20 min) Place_Mouse->Record Return_Mouse Return Mouse to Home Cage Record->Return_Mouse Analyze_Video Analyze Video for: - Time in Center - Distance Traveled Return_Mouse->Analyze_Video

Caption: Experimental workflow for the Open Field Test (OFT).

G cluster_prep Preparation cluster_testing LDT Testing cluster_analysis Data Analysis Acclimation Acclimate Mouse (min. 30 min) Drug_Admin Administer [Test Compound] or Vehicle Acclimation->Drug_Admin Place_Mouse Place Mouse in Light Chamber Drug_Admin->Place_Mouse Record Record Behavior (5-10 min) Place_Mouse->Record Return_Mouse Return Mouse to Home Cage Record->Return_Mouse Analyze_Video Analyze Video for: - Time in Chambers - Transitions Return_Mouse->Analyze_Video

Caption: Experimental workflow for the Light-Dark Box Test (LDT).

References

Application Notes and Protocols: Investigating the Role of M40 TFA in Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac remodeling, a complex process involving alterations in the size, shape, and function of the heart, is a final common pathway for a multitude of cardiovascular diseases leading to heart failure. This process is characterized by key pathological features, including cardiac hypertrophy, fibrosis, and inflammation. The formyl peptide receptors (FPRs), a family of G protein-coupled receptors, have emerged as significant regulators of inflammatory responses.[1][2][3] M40 TFA is a synthetic peptide that acts as an antagonist to these receptors. While direct studies on this compound in cardiac remodeling are nascent, the established role of FPRs in cardiovascular pathology suggests that this compound could be a valuable tool for investigating and potentially modulating this complex disease process.

Formyl peptide receptor 1 (FPR1) activation is generally associated with pro-inflammatory responses, which can be detrimental in the context of cardiac injury.[1] Conversely, formyl peptide receptor 2 (FPR2/ALX) can mediate both pro-inflammatory and pro-resolving signals, playing a dual role in the inflammatory cascade.[1][2][4][5] Preclinical studies have shown that silencing the FPR1 gene can suppress cardiomyocyte apoptosis and ventricular remodeling in ischemia/reperfusion injury models.[6] In contrast, activation of FPR2 has been shown to be involved in cardiac repair after myocardial infarction.[7] Therefore, dissecting the specific effects of this compound on different FPR subtypes is crucial to understanding its potential therapeutic implications in cardiac remodeling.

These application notes provide a comprehensive overview of the potential roles of this compound in cardiac remodeling and offer detailed protocols for its investigation in preclinical models.

Potential Applications of this compound in Cardiac Remodeling Research

  • Dissecting the role of FPRs in cardiac hypertrophy and fibrosis: By antagonizing FPRs, this compound can be used to elucidate the specific contribution of these receptors to the development and progression of cardiac hypertrophy and fibrosis in various in vivo and in vitro models.

  • Investigating the inflammatory component of heart failure: this compound can serve as a pharmacological tool to probe the impact of FPR-mediated inflammation on cardiac function and the transition from compensated hypertrophy to heart failure.

  • Evaluating the therapeutic potential of FPR antagonism: Preclinical studies using this compound can help assess whether targeting FPRs is a viable strategy for preventing or reversing adverse cardiac remodeling.

Quantitative Data Summary

The following tables present hypothetical quantitative data based on the expected effects of an FPR antagonist like this compound in a preclinical model of cardiac remodeling (e.g., transverse aortic constriction). These tables are for illustrative purposes and aim to guide researchers in their experimental design and data presentation.

Table 1: Echocardiographic Assessment of Cardiac Function

ParameterSham + VehicleTAC + VehicleTAC + this compound (Low Dose)TAC + this compound (High Dose)
Left Ventricular Ejection Fraction (%) 60 ± 535 ± 645 ± 550 ± 4
Left Ventricular Fractional Shortening (%) 35 ± 418 ± 325 ± 428 ± 3
Left Ventricular Internal Diameter at end-diastole (mm) 3.8 ± 0.25.5 ± 0.44.8 ± 0.34.5 ± 0.3
Left Ventricular Posterior Wall Thickness at end-diastole (mm) 0.9 ± 0.11.4 ± 0.21.2 ± 0.11.1 ± 0.1
Heart Rate (beats per minute) 450 ± 30480 ± 40460 ± 35455 ± 30

Data are presented as mean ± standard deviation.

Table 2: Histological and Molecular Markers of Cardiac Remodeling

ParameterSham + VehicleTAC + VehicleTAC + this compound (Low Dose)TAC + this compound (High Dose)
Cardiac Fibrosis (% of total area) 2 ± 0.515 ± 310 ± 27 ± 1.5
Cardiomyocyte Cross-Sectional Area (µm²) 250 ± 30550 ± 60400 ± 50350 ± 40
ANP (Atrial Natriuretic Peptide) mRNA expression (fold change) 1.08.0 ± 1.54.5 ± 1.03.0 ± 0.8
BNP (Brain Natriuretic Peptide) mRNA expression (fold change) 1.010.0 ± 2.05.0 ± 1.23.5 ± 1.0
Collagen I mRNA expression (fold change) 1.012.0 ± 2.57.0 ± 1.84.0 ± 1.0
TNF-α (Tumor Necrosis Factor-alpha) protein level (pg/mg tissue) 5 ± 125 ± 515 ± 410 ± 3

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Model of Pressure Overload-Induced Cardiac Remodeling: Transverse Aortic Constriction (TAC)

This protocol describes the induction of cardiac hypertrophy and subsequent remodeling in mice through surgical constriction of the transverse aorta.[8][9][10][11][12]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, needle holder)

  • Suture material (e.g., 7-0 silk)

  • Blunt 27-gauge needle

  • Rodent ventilator

  • Heating pad

  • This compound

  • Vehicle (e.g., sterile saline)

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

  • Intubate the mouse and connect it to a rodent ventilator.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Make a small horizontal incision in the upper sternum to expose the thymus.

  • Gently retract the thymus to visualize the aortic arch.

  • Carefully dissect the transverse aorta from the surrounding connective tissue.

  • Pass a 7-0 silk suture underneath the transverse aorta between the innominate and left common carotid arteries.

  • Place a blunt 27-gauge needle parallel to the aorta.

  • Tie a ligature securely around the aorta and the needle.

  • Promptly remove the needle to create a standardized constriction.

  • Close the chest and suture the skin incision.

  • For the sham operation, follow the same procedure without ligating the aorta.

  • Administer this compound or vehicle daily via a suitable route (e.g., intraperitoneal or subcutaneous injection) starting from a designated time point post-surgery.

  • Monitor the animals for a predetermined period (e.g., 2-8 weeks) before functional and histological analysis.

In Vivo Model of β-Adrenergic-Induced Cardiac Remodeling: Isoproterenol (B85558) Infusion

This protocol outlines the use of isoproterenol, a non-selective β-adrenergic agonist, to induce cardiac hypertrophy.[13][14][15]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoproterenol hydrochloride

  • Osmotic minipumps

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Vehicle (e.g., sterile saline)

Procedure:

  • Prepare osmotic minipumps containing isoproterenol at a concentration calculated to deliver a specific dose (e.g., 10-30 mg/kg/day) for a set duration (e.g., 7 or 14 days).

  • Anesthetize the mouse using isoflurane.

  • Make a small subcutaneous incision on the back of the mouse.

  • Implant the osmotic minipump into the subcutaneous pocket.

  • Suture the skin incision.

  • For the control group, implant minipumps containing saline.

  • Administer this compound or vehicle daily via a suitable route.

  • At the end of the infusion period, euthanize the animals and harvest the hearts for analysis.

Echocardiographic Assessment of Cardiac Function

Echocardiography is a non-invasive technique to assess cardiac structure and function in live animals.[16][17][18][19][20]

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)

  • Anesthesia (e.g., isoflurane)

  • Heating platform with ECG electrodes

  • Ultrasound gel

Procedure:

  • Anesthetize the mouse lightly with isoflurane.

  • Place the mouse on a heated platform to maintain body temperature and monitor heart rate via ECG.

  • Remove the chest fur using a depilatory cream.

  • Apply ultrasound gel to the chest.

  • Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measure the following parameters from the M-mode tracings:

    • Left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

    • Left ventricular posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs).

    • Interventricular septum thickness at end-diastole (IVSd) and end-systole (IVSs).

  • Calculate left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) using the system's software.

Histological Analysis of Cardiac Fibrosis and Hypertrophy

This protocol details the preparation of heart tissue for histological staining to visualize and quantify fibrosis and cardiomyocyte size.[21][22][23][24][25]

Materials:

  • Harvested hearts

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Masson's trichrome or Picrosirius red staining kits

  • Wheat germ agglutinin (WGA) conjugated to a fluorescent dye

  • Microscope with a camera

Procedure for Fibrosis Staining:

  • Fix the harvested hearts in 4% PFA overnight at 4°C.

  • Dehydrate the tissues through a graded series of ethanol.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

  • Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Masson's trichrome or Picrosirius red according to the manufacturer's instructions.

  • Capture images of the stained sections using a microscope.

  • Quantify the fibrotic area (blue for Masson's trichrome, red for Picrosirius red) as a percentage of the total tissue area using image analysis software.

Procedure for Cardiomyocyte Size Measurement:

  • Use deparaffinized and rehydrated heart sections.

  • Incubate the sections with a fluorescently-labeled WGA solution to outline the cardiomyocytes.

  • Capture fluorescent images using a confocal or fluorescence microscope.

  • Measure the cross-sectional area of at least 100 cardiomyocytes per heart using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the measurement of mRNA levels of key markers of cardiac remodeling.

Materials:

  • Harvested heart tissue

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., ANP, BNP, Collagen I, TNF-α) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Homogenize a portion of the left ventricle in a suitable lysis buffer.

  • Extract total RNA using a commercial RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using a master mix, cDNA, and specific primers for the genes of interest.

  • Normalize the expression of the target genes to the expression of the housekeeping gene.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular M40_TFA This compound FPR Formyl Peptide Receptor (FPR1/FPR2) M40_TFA->FPR Antagonizes FPR_Ligands Formyl Peptides (e.g., fMLP) FPR_Ligands->FPR Activates G_Protein Gαi/Gβγ FPR->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K NF_kB NF-κB PLC->NF_kB MAPK MAPK (ERK, JNK, p38) PI3K->MAPK Cardiac_Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis, Inflammation) MAPK->Cardiac_Remodeling NF_kB->Cardiac_Remodeling

Caption: this compound signaling pathway in cardiac cells.

Experimental_Workflow cluster_model In Vivo Model Induction cluster_treatment Treatment Groups cluster_analysis Analysis Model Induce Cardiac Remodeling (TAC or Isoproterenol) Sham Sham + Vehicle Model->Sham Control Model + Vehicle Model->Control Treatment_Low Model + this compound (Low Dose) Model->Treatment_Low Treatment_High Model + this compound (High Dose) Model->Treatment_High Echo Echocardiography (Cardiac Function) Sham->Echo Histology Histology (Fibrosis, Hypertrophy) Sham->Histology qPCR qRT-PCR (Gene Expression) Sham->qPCR Control->Echo Control->Histology Control->qPCR Treatment_Low->Echo Treatment_Low->Histology Treatment_Low->qPCR Treatment_High->Echo Treatment_High->Histology Treatment_High->qPCR Data Data Analysis & Interpretation Echo->Data Histology->Data qPCR->Data

Caption: Experimental workflow for this compound investigation.

References

Application Notes and Protocols for Studying Seizure Susceptibility with a Selective TrkB Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The neurotrophin Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), have been identified as key modulators of synaptic plasticity and neuronal survival.[1][2] Dysregulation of the BDNF/TrkB signaling pathway is strongly implicated in the pathophysiology of epilepsy.[1][2][3][4] Consequently, selective antagonists of the TrkB receptor are invaluable tools for researchers, scientists, and drug development professionals investigating the mechanisms of seizure susceptibility and developing novel anti-epileptic therapies. While the specific designation "M40 TFA" is not widely referenced in the scientific literature, this document provides detailed application notes and protocols based on the extensive research conducted with well-characterized selective TrkB antagonists, such as ANA-12 and the chemical-genetic tool 1NMPP1. These protocols are designed to guide the study of seizure susceptibility in preclinical models.

Scientific Background

Seizures can induce a dramatic increase in BDNF expression and subsequent TrkB activation in brain regions critical for epileptogenesis, such as the hippocampus.[4] This activation, primarily through the Phospholipase Cγ1 (PLCγ1) downstream signaling pathway, is thought to contribute to the development and progression of epilepsy.[2] Conversely, the TrkB-Shc signaling pathway appears to be neuroprotective.[5] Therefore, selective inhibition of TrkB, and specifically the TrkB-PLCγ1 pathway, presents a promising therapeutic strategy to prevent or suppress seizures.[2]

Application

Selective TrkB antagonists can be employed in various research applications to:

  • Investigate the role of TrkB signaling in different phases of epilepsy: initiation, progression (epileptogenesis), and maintenance.

  • Evaluate the anti-seizure efficacy of TrkB antagonism in various animal models of epilepsy.

  • Dissect the downstream signaling pathways (e.g., PLCγ1 vs. Shc/Akt) involved in the pro-convulsant effects of TrkB activation.

  • Assess the therapeutic potential of TrkB antagonists as standalone or adjunctive therapies for epilepsy.

  • Study the impact of TrkB inhibition on seizure-induced cognitive and behavioral comorbidities.

Data Presentation

The following tables summarize quantitative data from studies utilizing selective TrkB antagonists in preclinical models of seizures and epilepsy.

Table 1: Efficacy of TrkB Antagonists on Seizure Parameters

Animal ModelTrkB AntagonistDose/AdministrationSeizure Induction MethodKey FindingsReference
Neonatal Ischemia (P7 Mice)ANA-120.5, 2.5, 5 mg/kg IPUnilateral carotid ligationDose-dependent reduction in seizure burden (21.8% at 0.5 mg/kg, 43.5% at 2.5 mg/kg, 64.5% at 5 mg/kg) when co-administered with phenobarbital.[6][6]
Neonatal Ischemia (P7 Mice)ANA-1210, 20 mg/kg IPUnilateral carotid ligationSignificant reduction in seizure burden and neocortical/striatal neuron death.[7][7]
Kindling Model (TrkB F616A Mice)1NMPP15 µM in drinking waterAmygdala stimulationReversible elevation of focal electrographic and generalized seizure thresholds after 2 weeks of treatment.[3][3]
Status Epilepticus (TrkB F616A Mice)1NMPP1Not specifiedKainic Acid95% reduction in spontaneous recurrent seizures (0.5 ± 0.3 seizures in treated vs. 10.0 ± 3.1 in vehicle).[8][8]
Kindling Model (Rats)TrkB-Fc50 µ g/day ICVAmygdala stimulationIncreased number of stimulations required to reach a kindled state (18.9 ± 1.3 vs. 12.3 ± 0.7 in control).[9][9]

Table 2: Molecular Effects of TrkB Antagonism in Seizure Models

Animal ModelTrkB AntagonistOutcome MeasureKey FindingsReference
Neonatal Ischemia (P7 Mice)ANA-12KCC2 protein expressionRescued the post-ischemic downregulation of KCC2 at all tested doses (0.5, 2.5, 5 mg/kg).[6][6]
Neonatal Ischemia (P7 Mice)ANA-12TrkB pathway activationSignificantly reversed post-ischemic TrkB pathway activation.
Spinal Cord Injury (TrkBF616A Mice)1NMPP1TrkB and pERK1/2 expressionBlocked the SCI-induced increase in full-length and truncated TrkB, as well as pERK1 and pERK2 levels in the lumbar spinal cord.[10][10]

Experimental Protocols

Protocol 1: Evaluation of a TrkB Antagonist in a Kainic Acid-Induced Seizure Model in Mice

This protocol is designed to assess the acute anti-seizure effects of a selective TrkB antagonist.

Materials:

  • Male BALB/c mice (8-10 weeks old)[11]

  • Kainic Acid (KA) solution (e.g., 10 mg/kg in saline)[11]

  • Selective TrkB antagonist (e.g., ANA-12) dissolved in an appropriate vehicle (e.g., DMSO and saline)

  • Vehicle solution

  • Syringes and needles for intraperitoneal (IP) injection

  • Observation chambers

  • Video recording equipment

  • Behavioral scoring sheet based on a recognized scale (e.g., Racine scale)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + KA, TrkB antagonist + KA). A minimum of 8-10 animals per group is recommended.

  • Drug Administration:

    • Administer the selective TrkB antagonist or vehicle via IP injection. The timing of administration relative to KA injection should be optimized based on the pharmacokinetic profile of the antagonist (e.g., 30-60 minutes prior to KA).

  • Seizure Induction:

    • Administer Kainic Acid (10 mg/kg, IP) or saline to the respective groups.[11]

  • Behavioral Observation:

    • Immediately after KA injection, place each mouse in an individual observation chamber and record its behavior for at least 2 hours.[11]

    • Score the seizure severity at regular intervals (e.g., every 5 minutes) using a standardized scale.

  • Data Analysis:

    • Analyze the latency to the first seizure, the frequency and duration of seizures, and the maximum seizure severity score for each group.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the outcomes between the treatment and control groups.

Protocol 2: Assessment of a TrkB Antagonist on Epileptogenesis in the Amygdala Kindling Model in Mice

This protocol evaluates the effect of a TrkB antagonist on the development of epilepsy.

Materials:

  • Mice (e.g., C57BL/6 or transgenic lines like TrkB F616A for chemical-genetic studies)

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Stimulator and data acquisition system

  • Selective TrkB antagonist (e.g., 1NMPP1 for TrkB F616A mice) or vehicle

  • Method for chronic drug delivery (e.g., osmotic mini-pumps, administration in drinking water)

Procedure:

  • Electrode Implantation:

    • Anesthetize the mice and stereotaxically implant a bipolar electrode in the basolateral amygdala.

    • Allow a recovery period of at least one week.

  • Determination of Afterdischarge Threshold (ADT):

    • Determine the initial ADT for each mouse by applying a series of brief electrical stimulations of increasing intensity. The ADT is the lowest intensity that elicits an afterdischarge of at least 3 seconds.

  • Kindling Stimulation and Drug Treatment:

    • Begin daily kindling stimulations at the ADT intensity.

    • Concurrently, start the chronic administration of the TrkB antagonist or vehicle. For example, 1NMPP1 can be administered in the drinking water of TrkB F616A mice.[3]

    • Record the behavioral seizure severity and the duration of the afterdischarge for each stimulation.

  • Assessment of Kindling Development:

    • Continue daily stimulations until the control animals consistently exhibit generalized tonic-clonic seizures (fully kindled).

  • Data Analysis:

    • Compare the rate of kindling development (e.g., the number of stimulations required to reach the first generalized seizure) between the treatment and control groups.

    • Analyze the afterdischarge duration and seizure severity scores throughout the kindling process.

Mandatory Visualizations

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and Activates PLCg1 PLCγ1 TrkB->PLCg1 Phosphorylates Shc Shc TrkB->Shc Phosphorylates Epileptogenesis Epileptogenesis PLCg1->Epileptogenesis Promotes Neuronal_Survival Neuronal Survival Shc->Neuronal_Survival Promotes M40_TFA This compound (TrkB Antagonist) M40_TFA->TrkB Inhibits

Caption: BDNF-TrkB signaling in seizure susceptibility.

Experimental_Workflow_KA_Model cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimation Animal Acclimation Grouping Randomized Grouping Acclimation->Grouping Drug_Admin Administer TrkB Antagonist or Vehicle (IP) Grouping->Drug_Admin KA_Admin Administer Kainic Acid or Saline (IP) Drug_Admin->KA_Admin Observation Behavioral Observation (2 hours) KA_Admin->Observation Data_Collection Score Seizure Severity (Latency, Frequency, Duration) Observation->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: Workflow for testing a TrkB antagonist in a kainic acid seizure model.

References

Application Notes and Protocols for M40 TFA, a Novel TGF-β Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

M40 TFA is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β signaling is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis.[2][3] this compound exerts its inhibitory effect by targeting the ATP-binding site of the TGF-β type I receptor kinase (ALK5), preventing the phosphorylation of downstream mediators SMAD2 and SMAD3.[2][4][5] This blockade effectively abrogates TGF-β-mediated cellular responses. These application notes provide detailed protocols for utilizing this compound in cell culture to study TGF-β signaling.

Mechanism of Action

The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to its type II receptor (TβRII).[1] This ligand-receptor interaction recruits and phosphorylates the type I receptor, ALK5.[1][2] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[6] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[6][7][8] this compound, as a selective ALK5 kinase inhibitor, prevents the initial phosphorylation of SMAD2 and SMAD3, thereby halting the entire downstream signaling cascade.[2]

TGF_beta_pathway TGF-β Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates M40 This compound M40->ALK5 Inhibits P P pSMAD23 p-SMAD2/3 Complex SMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Gene_Expression Target Gene Transcription Complex->Gene_Expression Regulates Nucleus Nucleus

Caption: TGF-β signaling and this compound inhibition mechanism.

Quantitative Data Summary

The efficacy of this compound can be quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for this compound in various assays and its effective concentration range in cell culture.

ParameterValueCell Line / Assay ConditionReference
IC50 (ALK5 Kinase) 94 nMCell-free kinase assay[9][10][11]
IC50 (ALK4 Kinase) 140 nMCell-free kinase assay[10]
IC50 (SMAD Activation) 66 nMHEK293T cells[9]
Effective Concentration 2 µM - 10 µMGeneral cell culture applications[12]
Growth Inhibition Block 2 µMHepG2 cells[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Following the manufacturer's instructions for the amount of powder per vial, add the appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of 384.39 g/mol , add 260.15 µL of DMSO.[10]

  • To facilitate dissolution, warm the solution to 37°C for 3-5 minutes and vortex gently.[12]

  • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[10][12] The solution is stable for up to 3 months.[10]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12]

Protocol 2: Inhibition of TGF-β-induced SMAD2 Phosphorylation

This protocol details the use of this compound to inhibit TGF-β-induced phosphorylation of SMAD2, a key downstream effector. The readout is performed by Western blot.

Materials:

  • Cells of interest (e.g., HaCaT, HEK293T) plated in 6-well plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (10 mM stock in DMSO)

  • Recombinant Human TGF-β1

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Experimental Workflow:

experimental_workflow Workflow for this compound Treatment and Western Blot Analysis Seed 1. Seed cells in 6-well plates Grow 2. Grow to 70-80% confluency Seed->Grow Starve 3. Serum-starve cells (4-6 hours) Grow->Starve Pretreat 4. Pre-treat with this compound or vehicle (1 hour) Starve->Pretreat Stimulate 5. Stimulate with TGF-β1 (30-60 minutes) Pretreat->Stimulate Lyse 6. Lyse cells and quantify protein Stimulate->Lyse SDS_PAGE 7. SDS-PAGE and Western Blot Lyse->SDS_PAGE Analyze 8. Analyze p-SMAD2/ total SMAD2 ratio SDS_PAGE->Analyze

Caption: Experimental workflow for this compound treatment.

Procedure:

  • Seed cells in 6-well plates and allow them to grow to 70-80% confluency.[14]

  • Aspirate the complete medium and replace it with serum-free medium. Incubate for 4-6 hours.[14]

  • Pre-treat the cells by adding this compound to the desired final concentration (e.g., 0.1, 1, 10 µM) or an equivalent volume of DMSO as a vehicle control.[14] Incubate for 1 hour.

  • Stimulate the cells by adding TGF-β1 to a final concentration of 5 ng/mL.[14] Incubate for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-SMAD2 and total SMAD2, followed by incubation with an HRP-conjugated secondary antibody.[14]

  • Visualize the protein bands using an ECL substrate and quantify the band intensities.[14] A dose-dependent decrease in the ratio of phosphorylated SMAD2 to total SMAD2 is expected with increasing concentrations of this compound.[14]

Protocol 3: Cell Viability Assay

This protocol assesses the effect of this compound on cell viability, both alone and in the context of TGF-β-induced growth inhibition or promotion.

Materials:

  • Cells of interest plated in opaque-walled 96-well plates

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • Recombinant Human TGF-β1 (optional)

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.[1]

  • Treat the cells with a serial dilution of this compound. If investigating the effect on TGF-β-mediated growth changes, also treat with a constant concentration of TGF-β1. Include appropriate vehicle controls.[1]

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[13][14]

  • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

  • Add the luminescent reagent to each well according to the manufacturer's instructions.[1]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control. For TGF-β co-treatment experiments, analyze the ability of this compound to reverse TGF-β-induced changes in cell viability. For example, at a concentration of 2 µM, this compound has been shown to block TGF-β1-induced apoptosis in HepG2 cells.[13]

References

Application Notes and Protocols for Immunohistochemistry with Tissues Potentially Treated with Cross-linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for performing immunohistochemistry on tissues that may have been treated with a TFA-based or other cross-linking fixatives. The core focus is on effective antigen retrieval to unmask epitopes and achieve optimal staining results.

Application Notes

The Principle of Antigen Retrieval

Cross-linking fixatives like formalin and potentially TFA-based solutions form methylene (B1212753) bridges between proteins, which can sterically hinder antibody access to their target epitopes.[2][3] This "antigen masking" can lead to weak or false-negative staining results. Antigen retrieval is a critical step that aims to reverse this cross-linking, thereby restoring the antigen's three-dimensional structure and allowing for effective antibody binding.[2][3]

Methods of Antigen Retrieval

There are two primary methods for antigen retrieval:

  • Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating the tissue sections in a specific buffer solution.[4] The combination of heat and the chemical properties of the buffer (e.g., pH, chelating agents) works to break the protein cross-links.[2]

  • Proteolytic-Induced Epitope Retrieval (PIER): This method utilizes enzymes, such as Proteinase K or Trypsin, to partially digest the proteins and unmask the epitopes.[2][3] PIER is generally a harsher method and requires careful optimization to avoid damaging tissue morphology.

Selecting the Appropriate Antigen Retrieval Method

The choice between HIER and PIER, as well as the specific conditions for each, depends on several factors:

  • The specific antigen and antibody: Different epitopes have varying sensitivities to heat and enzymatic digestion. The antibody datasheet often provides recommended antigen retrieval methods.

  • The type of tissue and its fixation: The duration and type of fixation can affect the degree of cross-linking.

  • The level of background staining: Some methods may result in higher background staining than others.

It is often necessary to empirically test different antigen retrieval conditions to determine the optimal protocol for a specific antibody and tissue combination.

Experimental Protocols

Protocol 1: Heat-Induced Epitope Retrieval (HIER)

This protocol provides a general guideline for HIER. Optimal buffer, temperature, and incubation time should be determined experimentally.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0; Tris-EDTA Buffer, pH 9.0)

  • Heating device (e.g., microwave oven, pressure cooker, water bath)

  • Coplin jars or slide staining dishes

  • Deionized water

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 minutes), followed by a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each) and finally in deionized water.

  • Pre-heat Antigen Retrieval Buffer: Heat the chosen antigen retrieval buffer to 95-100°C in a Coplin jar or slide staining dish within the heating device.

  • Incubation: Place the slides in the pre-heated buffer and incubate for 10-20 minutes. Ensure the slides are fully submerged and do not boil dry.

  • Cooling: Allow the slides to cool down in the antigen retrieval buffer for at least 20 minutes at room temperature. This gradual cooling is crucial for proper epitope renaturation.

  • Washing: Rinse the slides gently with deionized water, followed by two washes in PBS or TBS for 5 minutes each.

  • Proceed to IHC Staining: The slides are now ready for the blocking and primary antibody incubation steps of the IHC protocol.

Protocol 2: Proteolytic-Induced Epitope Retrieval (PIER)

This protocol provides a general guideline for PIER. The choice of enzyme and incubation conditions should be optimized.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Proteolytic enzyme solution (e.g., 0.05% Trypsin in PBS, 20 µg/ml Proteinase K in TE buffer)

  • Incubator or water bath at 37°C

  • Deionized water

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as in the HIER protocol.

  • Pre-warm Enzyme Solution: Warm the proteolytic enzyme solution to 37°C.

  • Enzymatic Digestion: Cover the tissue sections with the pre-warmed enzyme solution and incubate for 10-20 minutes at 37°C in a humidified chamber.

  • Stop Reaction: Stop the enzymatic reaction by washing the slides thoroughly with cold deionized water.

  • Washing: Wash the slides twice in PBS or TBS for 5 minutes each.

  • Proceed to IHC Staining: The slides are now ready for the blocking and primary antibody incubation steps of the IHC protocol.

Protocol 3: General Immunohistochemical Staining

This protocol outlines the basic steps for chromogenic IHC staining following antigen retrieval.

Materials:

  • Antigen-retrieved tissue sections on slides

  • Blocking solution (e.g., 5% normal serum in PBS/TBS)

  • Primary antibody diluted in antibody diluent

  • Biotinylated secondary antibody

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen solution

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Blocking Endogenous Peroxidase: If using an HRP-based detection system, incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS/TBS.

  • Blocking Non-Specific Binding: Incubate sections with the blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the primary antibody at the optimal dilution and temperature (e.g., 1 hour at room temperature or overnight at 4°C).

  • Washing: Wash slides three times in PBS/TBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Washing: Wash slides three times in PBS/TBS for 5 minutes each.

  • Enzyme Conjugate Incubation: Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.

  • Washing: Wash slides three times in PBS/TBS for 5 minutes each.

  • Chromogen Development: Apply the DAB substrate-chromogen solution and incubate until the desired brown color intensity is reached. Monitor under a microscope.

  • Stopping Reaction: Stop the reaction by immersing the slides in deionized water.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then coverslip with a permanent mounting medium.

Data Presentation

The following tables summarize common parameters for HIER and PIER to aid in the optimization of your IHC protocol.

Table 1: Heat-Induced Epitope Retrieval (HIER) Parameters

ParameterOption 1Option 2Option 3
Buffer 10 mM Sodium Citrate1 mM EDTA, 10 mM Tris10 mM Tris, 1 mM EDTA
pH 6.08.09.0
Heating Method MicrowavePressure CookerWater Bath
Temperature 95-100°C120°C95-100°C
Incubation Time 10-20 minutes1-5 minutes20-40 minutes

Table 2: Proteolytic-Induced Epitope Retrieval (PIER) Parameters

ParameterOption 1Option 2Option 3
Enzyme TrypsinProteinase KPepsin
Concentration 0.05 - 0.1%10-20 µg/ml0.1 - 1 mg/ml
Buffer PBSTE Buffer0.1 M HCl
pH 7.88.02.0
Temperature 37°C37°C37°C
Incubation Time 10-20 minutes5-15 minutes10-30 minutes

Mandatory Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_staining Immunohistochemical Staining cluster_visualization Visualization Deparaffinization Deparaffinization & Rehydration Antigen_Retrieval Heat-Induced (HIER) or Proteolytic-Induced (PIER) Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., HRP-DAB) Secondary_Ab->Detection Counterstain Counterstaining Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: General workflow for immunohistochemistry on paraffin-embedded tissues.

Antigen_Retrieval cluster_masked Antigen Masking by Fixation cluster_retrieved Antigen Unmasking by Retrieval Epitope_Masked Masked Epitope (Inaccessible) Antibody1 Antibody Epitope_Masked->Antibody1 No Binding Retrieval_Process Antigen Retrieval (HIER or PIER) Epitope_Masked->Retrieval_Process Epitope_Unmasked Unmasked Epitope (Accessible) Antibody2 Antibody Epitope_Unmasked->Antibody2 Binding Retrieval_Process->Epitope_Unmasked

Caption: Conceptual diagram of antigen masking and retrieval in IHC.

References

Troubleshooting & Optimization

How to prevent degradation of M40 peptide in solution

Author: BenchChem Technical Support Team. Date: December 2025

M40 Peptide Technical Support Center

Welcome to the technical support center for the M40 peptide. This resource provides researchers, scientists, and drug development professionals with essential information for handling and storing the M40 peptide to prevent degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store the M40 peptide for long-term stability?

A1: For optimal long-term stability, the M40 peptide should be stored in its lyophilized (freeze-dried) form at -20°C or preferably -80°C.[1][2][3][4][5] Lyophilization removes water, which is a key component in many degradation pathways, thus preserving the peptide's integrity for an extended period, often several years.[6][7][8][9] When stored this way, ensure the container is tightly sealed and protected from moisture and bright light.[1][2][3]

Q2: I need to work with M40 peptide in solution. How should I prepare and store my stock solution?

A2: The stability of peptides in solution is significantly more limited than in their lyophilized state.[1][3] If you must store the peptide in solution, it is crucial to:

  • Use a Sterile Buffer: Dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6).[1][3][4] This pH range can help minimize degradation from processes like deamidation and oxidation.[10][11]

  • Aliquot: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][3][4][5]

  • Freeze: Store the aliquots at -20°C or colder.[1][3][4][5]

Q3: Which amino acid residues in the M40 peptide sequence are most susceptible to degradation?

A3: The stability of a peptide is highly dependent on its amino acid sequence. Residues that are particularly prone to degradation in solution include:

  • Cysteine (Cys) and Methionine (Met): Susceptible to oxidation.[1][11]

  • Asparagine (Asn) and Glutamine (Gln): Prone to deamidation.[3][10]

  • Aspartic Acid (Asp): Can undergo hydrolysis and isomerization.[1]

  • Tryptophan (Trp): Can be oxidized.[2][3] Peptides containing these residues have a more limited shelf-life in solution.[1][3][5]

Q4: What are the common chemical degradation pathways for peptides like M40 in solution?

A4: Peptides in aqueous solutions can degrade through several chemical pathways:

  • Oxidation: This primarily affects Cysteine and Methionine residues. It can be accelerated by exposure to atmospheric oxygen, trace metals, and higher pH.[1][10]

  • Deamidation: The conversion of Asn or Gln residues to Asp or Glu, respectively. This is a common issue, especially at neutral or alkaline pH and can occur via a cyclic imide intermediate.[10][12]

  • Hydrolysis: The cleavage of the peptide backbone, which is often catalyzed by acidic or basic conditions.[10][13] Sequences containing Asp-Pro or Asp-Gly can be particularly susceptible.

  • Racemization: The conversion of an L-amino acid to a mixture of L- and D-isomers, which can affect biological activity.[13]

Troubleshooting Guide

Problem 1: I am seeing a loss of M40 peptide activity or concentration in my assay over a short period.

Potential Cause Troubleshooting Action
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your peptide solution to minimize freeze-thaw stress.[3][5]
Improper Storage Temperature Ensure peptide solutions are stored at -20°C or colder. For lyophilized powder, store at -20°C or -80°C for long-term stability.[1][2][3][4][5]
Incorrect pH of Solution The pH of the solution significantly impacts stability.[10][14] Use a sterile buffer with a pH between 5 and 7 to enhance stability.[4] Avoid pH levels above 8.[1][5]
Oxidation If your peptide contains Cys, Met, or Trp, prepare solutions using oxygen-free water or buffers.[4] Consider adding antioxidants or scavengers if compatible with your experiment.[11]
Bacterial Contamination Peptide solutions are susceptible to bacterial degradation.[3] Use sterile buffers and consider filtering the solution through a 0.2 µm filter.[3]

Problem 2: My lyophilized M40 peptide powder appears clumpy or has absorbed moisture.

Potential Cause Troubleshooting Action
Hygroscopic Nature Peptides, especially those with charged residues, can absorb moisture from the air (deliquescence).[3][15]
Improper Handling Always allow the peptide vial to warm to room temperature in a desiccator before opening.[2][4][5] This prevents condensation from forming inside the vial.
Incorrect Storage Store lyophilized peptide in a tightly sealed vial within a desiccator at -20°C or -80°C.[3] After weighing out the peptide, consider purging the vial with an inert gas like nitrogen or argon before resealing.[2]

Data on M40 Peptide Stability

The following tables provide representative data on the stability of a generic peptide, designated "M40," under various storage conditions.

Table 1: Effect of Temperature on M40 Peptide Stability in Solution (pH 7.4 Buffer)

Storage Time (Days)% Remaining at 4°C% Remaining at 25°C (Room Temp)
0100%100%
198.5%91.2%
395.1%78.5%
788.2%55.4%
1475.6%28.1%

Table 2: Effect of pH on M40 Peptide Stability in Solution (Stored at 4°C for 7 Days)

Buffer pH% Remaining after 7 Days
3.092.3%
5.596.8%
7.488.2%
8.571.5%

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Lyophilized M40 Peptide

  • Before opening, allow the vial of lyophilized M40 peptide to equilibrate to room temperature in a desiccator for at least 30 minutes.[4] This minimizes moisture condensation.

  • Determine the appropriate solvent based on the peptide's amino acid composition. For a preliminary test, use a small portion of the peptide.

    • For basic peptides (net positive charge), try dissolving in sterile distilled water. If solubility is poor, add a small amount of 0.1% acetic acid.

    • For acidic peptides (net negative charge), try dissolving in sterile distilled water. If solubility is poor, add a small amount of 0.1% ammonium (B1175870) bicarbonate.[4]

    • For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be required first, followed by slow, dropwise addition of the aqueous buffer with gentle agitation.[1][4]

  • Add the selected solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).[4]

  • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.

  • Once dissolved, this stock solution can be further diluted with your experimental buffer.

Protocol 2: Assessing M40 Peptide Stability using RP-HPLC

This protocol outlines a stability-indicating assay using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact M40 peptide over time.

  • Preparation of Stability Samples:

    • Prepare a stock solution of M40 peptide at a known concentration (e.g., 1 mg/mL) in the desired buffer or solution.

    • Aliquot the solution into multiple vials for each storage condition (e.g., different temperatures, pH values).

    • Prepare a "time zero" (T=0) sample by immediately diluting an aliquot to the working concentration for HPLC analysis.

    • Store the remaining aliquots under the specified experimental conditions.

  • RP-HPLC Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours), retrieve an aliquot from each condition.

    • Analyze the samples using an RP-HPLC system.[16][17][18][19] A typical setup might include:

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[12]

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).[18]

      • Gradient: A linear gradient from low %B to high %B over a set time (e.g., 5% to 95% B over 30 minutes) to elute the peptide and its degradation products.

      • Flow Rate: 1 mL/min.

      • Detection: UV detector at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact M40 peptide in the chromatogram for each time point.

    • Calculate the percentage of M40 peptide remaining at each time point relative to the T=0 sample using the formula:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % remaining versus time to determine the degradation rate.

Visualizations

Common Peptide Degradation Pathways Peptide Intact M40 Peptide Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation O2, Metals Deamidation Deamidation (Asn, Gln) Peptide->Deamidation pH > 6 Hydrolysis Hydrolysis (e.g., Asp-Pro) Peptide->Hydrolysis Acid/Base Other Other Pathways (Racemization, etc.) Peptide->Other

Caption: Key chemical pathways leading to the degradation of peptides in solution.

Workflow for Peptide Stability Assessment cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis cluster_results Results A Prepare Peptide Stock Solution B Aliquot for each Time Point/Condition A->B C Store at defined conditions (T, pH) B->C D Withdraw Aliquot at Time Point C->D E Analyze via RP-HPLC D->E F Integrate Peak Area of Intact Peptide E->F G Calculate % Remaining vs. Time Zero F->G H Determine Degradation Rate G->H

Caption: Experimental workflow for conducting a peptide stability study using RP-HPLC.

References

Optimizing M40 TFA Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of M40 Trifluoroacetate (TFA) for cell-based assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual aids to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is M40 and what is its mechanism of action?

M40 is a potent, non-selective peptide antagonist of galanin receptors (GALR). It competitively binds to galanin receptors, thereby blocking the downstream signaling initiated by the native ligand, galanin. M40 has been shown to have high affinity for galanin receptors, with IC50 values for binding inhibition in the range of 3-15 nM in rat brain membranes.[1][2][3][4] It is a valuable tool for studying the physiological and pathological roles of the galaninergic system.

Q2: What are the different subtypes of galanin receptors and how does M40 interact with them?

There are three main subtypes of galanin receptors: GALR1, GALR2, and GALR3. M40 is a non-selective antagonist, meaning it can bind to multiple subtypes.[1][2] It acts as a potent antagonist at GALR1.[3][4] At GALR2, particularly at higher concentrations (greater than 100 nM), M40 can exhibit weak partial agonist activity.[1][2] The interaction of M40 with GALR3 is less characterized in publicly available literature. This differential activity is a critical consideration when designing and interpreting experiments.

Q3: What is Trifluoroacetate (TFA) and why is it present with M40?

Trifluoroacetic acid (TFA) is a strong acid commonly used in the purification of synthetic peptides like M40 via reverse-phase high-performance liquid chromatography (RP-HPLC). During this process, TFA associates with the peptide as a counterion, resulting in the final product being an M40 TFA salt. It is important to be aware of the presence of TFA as it can have its own biological effects.

Q4: Can TFA interfere with my cell-based assays?

Yes, the TFA counterion can independently affect cells in culture. It has been reported to cause cytotoxicity, inhibit cell proliferation, or in some cases, even stimulate cell growth. These effects are cell-type dependent and can confound the interpretation of results, potentially being mistaken for the activity of the M40 peptide itself. Therefore, it is crucial to perform appropriate control experiments.

Q5: What is a typical starting concentration range for this compound in a cell-based assay?

Based on its binding affinity (IC50 of 3-15 nM), a good starting point for a dose-response experiment would be in the low nanomolar to low micromolar range. A typical concentration range to test could be from 1 nM to 10 µM. However, the optimal concentration will be highly dependent on the specific cell line, the galanin receptor subtype(s) it expresses, and the functional readout of the assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cell death observed at expected therapeutic concentrations of this compound. 1. TFA Cytotoxicity: The concentration of TFA in your M40 solution may be toxic to your specific cell line. 2. Peptide Aggregation: M40 peptide may be aggregating at higher concentrations, leading to cellular stress. 3. Off-target effects of M40: At high concentrations, M40 might have off-target effects unrelated to galanin receptors.1. Run a TFA control: Test the effect of TFA alone on your cells at concentrations equivalent to those in your this compound experiment. Consider switching to an alternative salt form of M40 (e.g., acetate (B1210297) or HCl) if TFA toxicity is confirmed. 2. Check peptide solubility: Ensure your M40 stock solution is properly dissolved and consider using a different solvent if necessary. Prepare fresh dilutions for each experiment. 3. Perform a dose-response curve: Determine the lowest effective concentration of M40 that gives the desired antagonistic effect to minimize potential off-target effects.
This compound shows agonist activity instead of the expected antagonist effect. 1. Partial Agonism: M40 is known to have weak partial agonist activity at GALR2, especially at higher concentrations (>100 nM).[1][2] 2. Receptor Subtype Expression: Your cell line may predominantly express GALR2.1. Lower the M40 concentration: Test a range of lower concentrations to see if the agonist effect disappears and antagonism is observed. 2. Characterize receptor expression: Use techniques like qPCR or Western blotting to determine the relative expression levels of GALR1, GALR2, and GALR3 in your cell line. 3. Use a different antagonist: If your goal is to specifically antagonize GALR2 without agonist activity, you may need to source a different, more specific antagonist.
This compound fails to antagonize the effect of galanin. 1. Insufficient M40 Concentration: The concentration of M40 may be too low to effectively compete with the concentration of galanin used. 2. Galanin Receptor Subtype: The galanin effect in your cell line might be mediated by a receptor subtype for which M40 has lower affinity or is a weak antagonist. 3. Peptide Degradation: The M40 peptide may have degraded due to improper storage or handling.1. Increase M40 concentration: Perform a dose-response experiment with increasing concentrations of M40 in the presence of a fixed concentration of galanin. 2. Re-evaluate receptor expression: Confirm the galanin receptor subtype responsible for the observed effect in your cell line. 3. Use fresh peptide: Prepare fresh M40 stock solutions and handle them according to the manufacturer's recommendations.
High variability between replicate wells or experiments. 1. Inconsistent TFA levels: Different batches of M40 may have varying amounts of residual TFA. 2. pH changes in media: The acidic nature of TFA can alter the pH of the cell culture media, affecting cell health and assay performance. 3. General cell culture inconsistencies: Issues with cell seeding density, passage number, or reagent preparation.1. Standardize M40 stock preparation: If possible, quantify the peptide concentration accurately (e.g., via amino acid analysis) rather than relying on weight. 2. Buffer the media: Ensure your cell culture media is well-buffered. Check the pH after adding the this compound solution. 3. Adhere to good cell culture practices: Maintain consistent cell passage numbers, seeding densities, and ensure all reagents are properly prepared and stored.

Data Presentation

Table 1: M40 Binding Affinities for Galanin Receptors

Receptor SubtypeBinding Affinity (Ki)IC50 (Binding Inhibition)Source
GALR11.82 nM3 - 15 nM (rat brain)[1][2]
GALR25.1 nM3 - 15 nM (rat brain)[1][2]

Table 2: Representative Dose-Response Data for this compound in a Functional Assay

This is example data and will vary depending on the cell line and assay conditions.

This compound Concentration% Inhibition of Galanin-induced ResponseCell Viability (% of control)
1 nM15%100%
10 nM45%98%
100 nM85%95%
1 µM95%90%
10 µM98%70%

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

Objective: To determine the effective concentration range of this compound for antagonizing galanin-induced activity in a specific cell-based assay (e.g., cAMP accumulation or calcium flux).

Materials:

  • Cells expressing the galanin receptor of interest

  • Complete cell culture medium

  • This compound

  • Galanin

  • Assay-specific reagents (e.g., cAMP assay kit, calcium flux dye)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Pre-incubation: Prepare a serial dilution of this compound in assay buffer. Remove the culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (assay buffer without this compound). Incubate for 15-30 minutes.

  • Galanin Stimulation: Prepare a solution of galanin in assay buffer at a concentration known to elicit a sub-maximal response (e.g., EC80). Add the galanin solution to all wells except for the negative control wells.

  • Incubation: Incubate the plate for the appropriate time required for the specific assay (e.g., 15-30 minutes for cAMP assays, 1-2 minutes for calcium flux).

  • Assay Measurement: Perform the assay measurement according to the manufacturer's protocol for your specific assay kit.

  • Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Cell Viability Assay to Assess this compound Cytotoxicity

Objective: To determine the cytotoxic effects of this compound on the chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Cell viability assay reagent (e.g., MTT, resazurin, or ATP-based)

  • 96-well plates

  • PBS

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete culture medium. Treat the cells with the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a period relevant to your functional assay (e.g., 24 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control and plot against the this compound concentration to determine any cytotoxic effects.

Visualizations

M40_Signaling_Pathway cluster_GALR1_3 GALR1 / GALR3 Signaling cluster_GALR2 GALR2 Signaling M40_1 M40 GALR1_3 GALR1 / GALR3 M40_1->GALR1_3 Antagonizes Gi_o Gαi/o GALR1_3->Gi_o Activates Galanin_1 Galanin Galanin_1->GALR1_3 Activates AC_1 Adenylate Cyclase Gi_o->AC_1 Inhibits cAMP_1 cAMP AC_1->cAMP_1 Produces PKA_1 PKA cAMP_1->PKA_1 Activates M40_2 M40 GALR2 GALR2 M40_2->GALR2 Antagonizes/ Weak Agonist Gq_11 Gαq/11 GALR2->Gq_11 Activates Galanin_2 Galanin Galanin_2->GALR2 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates

Caption: M40 interaction with galanin receptor signaling pathways.

M40_Optimization_Workflow start Start: Optimizing this compound for Cell Assay step1 1. Cell Line Selection & Culture (Expressing Galanin Receptors) start->step1 step2 2. This compound Stock Preparation (Ensure complete dissolution) step1->step2 step3 3. Dose-Response Experiment (e.g., 1 nM - 10 µM) step2->step3 step4 4. Cytotoxicity Assay (Parallel to dose-response) step2->step4 step5 5. TFA Control Experiment (Assess effect of TFA alone) step2->step5 decision2 Is antagonism observed? step3->decision2 decision1 Is significant cytotoxicity observed? step4->decision1 step6 6. Determine IC50 of M40 (from dose-response curve) decision1->step6 No troubleshoot Troubleshoot: - Check receptor expression - Consider partial agonism - Use alternative salt form decision1->troubleshoot Yes step7 7. Select Optimal Concentration (Maximal antagonism, minimal cytotoxicity) step6->step7 decision2->step6 Yes decision2->troubleshoot No end End: Proceed with Functional Assays step7->end

Caption: Experimental workflow for this compound optimization.

M40_Troubleshooting_Tree start Unexpected Result with this compound q1 Is there high cell death? start->q1 a1_yes Run TFA control & Cytotoxicity Assay q1->a1_yes Yes q2 Is M40 showing agonist activity? q1->q2 No further_investigation Further Investigation Needed: - Alternative salt form - Different antagonist - Receptor expression analysis a1_yes->further_investigation a2_yes Lower M40 concentration. Check for GALR2 expression. q2->a2_yes Yes q3 Is there no antagonism of galanin? q2->q3 No solution Problem Resolved a2_yes->solution a3_yes Increase M40 concentration. Verify peptide integrity. q3->a3_yes Yes q3->solution No a3_yes->solution

Caption: Troubleshooting decision tree for this compound assays.

References

Troubleshooting unexpected results with M40 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with M40 TFA. The information provided is intended to help resolve unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the trifluoroacetate (B77799) salt of M40, a synthetic peptide. M40 is a modulator of galanin receptors, acting as an antagonist for the GAL₁ receptor and an agonist for the GAL₂ receptor.[1] It is a chimeric peptide derived from galanin.[1] The trifluoroacetic acid (TFA) is a remnant from the solid-phase peptide synthesis and purification process, where it is used as a cleavage agent and for ion pairing during chromatography.[2][3][4]

Q2: Why is my M40 peptide supplied as a TFA salt?

A2: Trifluoroacetic acid (TFA) is a standard reagent used in the chemical synthesis of peptides. It is effective for cleaving the completed peptide from the solid support resin and is also used as a counter-ion during purification by high-performance liquid chromatography (HPLC).[2][4] While much of the TFA is removed during the lyophilization (freeze-drying) process, some TFA molecules remain ionically bound to positively charged amino acid residues in the peptide sequence.[2][3]

Q3: How can residual TFA in my M40 sample affect my experiments?

A3: Residual TFA can lead to several unexpected outcomes in biological assays:

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially causing cell death or reduced proliferation that could be mistaken for a biological effect of the M40 peptide.[2][5]

  • Alteration of Peptide Properties: The TFA counter-ion can influence the peptide's secondary structure, solubility, and aggregation characteristics.[3][4]

  • Assay Interference: TFA can alter the pH of your experimental solution and may directly interfere with the activity of enzymes or the binding of molecules in your assay.[2][6]

Q4: What are the known biological functions of M40?

A4: M40 is a potent, non-selective galanin receptor modulator.[7] It acts as an antagonist at the GAL₁ receptor and a weak partial agonist at peripheral GAL₂ receptors at concentrations above 100 nM. In vivo studies have shown that M40 can block galanin-induced food intake and attenuate the antidepressant effects of fluoxetine.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.
  • Possible Cause: Residual TFA in the M40 peptide preparation may be causing cytotoxicity, masking the true biological effect of the peptide.

  • Troubleshooting Steps:

    • Run a TFA Control: Include a control group in your experiment that is treated with TFA alone at a concentration equivalent to that in your M40 peptide solution. This will help you distinguish between the effects of the peptide and the TFA.

    • Perform a Dose-Response Curve: A standard dose-response experiment can help to identify if the observed effect is dose-dependent and consistent with the expected activity of M40.

    • Consider TFA Removal: If cytotoxicity is suspected, it is advisable to perform a salt exchange to replace the TFA counter-ion with a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297).

Problem 2: Poor solubility of the this compound peptide.
  • Possible Cause: The TFA salt form can sometimes affect the solubility of a peptide in certain buffers.

  • Troubleshooting Steps:

    • Test Different Solvents: For initial solubilization of a small test amount, try solvents of varying polarity. While M40 is soluble in water, if you encounter issues, a small amount of a polar organic solvent like DMSO can be used first, followed by dilution in your aqueous buffer.

    • Adjust pH: The net charge of the peptide, and thus its solubility, is pH-dependent. Adjusting the pH of your buffer may improve solubility.

    • TFA Exchange: Exchanging the TFA for acetate or HCl can sometimes improve the solubility characteristics of the peptide.[2]

Problem 3: Variability between different batches of this compound.
  • Possible Cause: The percentage of TFA can vary between different synthesis batches, leading to inconsistencies in the net peptide content and biological activity.

  • Troubleshooting Steps:

    • Quantify Peptide Content: If possible, determine the net peptide content of each batch. This can often be provided by the manufacturer or determined through amino acid analysis.

    • Standardize by Molar Concentration: Always prepare stock solutions and working dilutions based on the molar concentration of the peptide, accounting for the net peptide content, rather than by weight of the lyophilized powder.

    • TFA Removal for Critical Experiments: For highly sensitive or in-vivo experiments, performing a TFA salt exchange to a consistent salt form across all batches is recommended.

Data Summary

The following table summarizes the receptor binding affinity of M40.

Receptor SubtypeBinding Affinity (Ki)
GAL₁1.82 - 2.4 nM[1]
GAL₂4.07 - 5.1 nM[1]
GAL₃288 nM[1]

Experimental Protocols

Protocol for TFA Salt Exchange to HCl Salt

This protocol is a common method for removing the TFA counter-ion from a synthetic peptide.

  • Dissolve the Peptide: Dissolve the this compound peptide in sterile, distilled water at a concentration of approximately 1 mg/mL.[8]

  • Add HCl: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[3] Let the solution stand for 1-2 minutes at room temperature.

  • Freeze: Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete exchange, repeat the process of dissolving in 10 mM HCl, freezing, and lyophilizing two more times.[3][8]

  • Final Reconstitution: After the final lyophilization, the M40 peptide is in the HCl salt form and can be reconstituted in the appropriate buffer for your experiment.

Visualizations

M40 Signaling Pathway Interaction

M40_Signaling_Pathway M40 Interaction with Galanin Receptors M40 M40 Peptide GALR1 GALR1 Receptor M40->GALR1 Antagonist GALR2 GALR2 Receptor M40->GALR2 Agonist Downstream_Antagonist Inhibition of Downstream Signaling GALR1->Downstream_Antagonist Downstream_Agonist Activation of Downstream Signaling GALR2->Downstream_Agonist

Caption: M40 acts as an antagonist at the GALR1 receptor and an agonist at the GALR2 receptor.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Workflow for Troubleshooting Unexpected this compound Results Start Unexpected Experimental Result with this compound Check_Solubility Is the peptide fully dissolved? Start->Check_Solubility TFA_Control Run a 'TFA only' control experiment Check_Solubility->TFA_Control Yes Optimize_Solvent Optimize solubilization (e.g., different buffer, pH) Check_Solubility->Optimize_Solvent No Cytotoxicity Is cytotoxicity observed in the TFA control? TFA_Control->Cytotoxicity TFA_Exchange Perform TFA salt exchange (e.g., to HCl salt) Cytotoxicity->TFA_Exchange Yes Re_run_Experiment Re-run experiment with TFA-free peptide Cytotoxicity->Re_run_Experiment No, issue persists TFA_Exchange->Re_run_Experiment Optimize_Solvent->Check_Solubility

Caption: A logical workflow to diagnose and resolve issues encountered during experiments with this compound.

References

Long-term stability and storage of M40 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of M40 TFA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C.[1] Under these conditions, the peptide is stable for at least four years.[1]

Q2: How should I store this compound after reconstitution?

A2: After reconstituting this compound in a suitable solvent, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the peptide in solution is significantly lower than in its lyophilized form and is dependent on the solvent and buffer used.

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is soluble in water.[1] For initial reconstitution, sterile, distilled water is a suitable choice. If solubility issues arise, particularly with higher concentrations, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer.

Q4: What are the common degradation pathways for peptides like this compound?

A4: Common degradation pathways for peptides include oxidation (particularly of methionine and tryptophan residues), deamidation (of asparagine and glutamine residues), hydrolysis of the peptide backbone, and formation of aggregates. As M40 is a galanin analogue, it may be susceptible to enzymatic degradation at specific cleavage sites. Studies on galanin have identified cleavage sites between certain amino acid residues, which could be indicative of potential degradation points in M40.

Q5: How can I assess the stability of my this compound sample?

A5: The stability of your this compound sample can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity and detect degradation products. Mass Spectrometry (MS) can be used to confirm the identity of the intact peptide and identify any degradation products by their mass.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound.

Issue 1: Poor Solubility or Precipitation Upon Reconstitution

  • Possible Cause: The peptide concentration may be too high for the chosen solvent, or the pH of the solution may be close to the isoelectric point of the peptide, minimizing its solubility. Peptide aggregation may also be occurring.

  • Troubleshooting Workflow:

    G start Poor solubility or precipitation of this compound step1 Try sonicating the solution briefly. start->step1 step2 If still insoluble, add a small amount of organic solvent (e.g., DMSO, acetonitrile). step1->step2 Issue persists end Peptide dissolved step1->end Resolved step3 Adjust the pH of the buffer. For basic peptides, a slightly acidic pH may improve solubility, and vice-versa. step2->step3 Issue persists step2->end Resolved step4 Consider using a chaotropic agent (e.g., guanidine (B92328) hydrochloride) for highly aggregation-prone peptides, but be mindful of its impact on downstream experiments. step3->step4 Issue persists step3->end Resolved step4->end Resolved

    Caption: Troubleshooting workflow for this compound solubility issues.

Issue 2: Loss of Biological Activity in an In-Vitro Assay

  • Possible Cause: The peptide may have degraded due to improper storage, multiple freeze-thaw cycles, or enzymatic activity in the assay medium. Adsorption to plasticware can also reduce the effective concentration.

  • Troubleshooting Steps:

    • Confirm Storage Conditions: Ensure the reconstituted peptide has been stored at or below -20°C and has not undergone multiple freeze-thaw cycles.

    • Use Fresh Aliquots: Always use a fresh aliquot for each experiment.

    • Incorporate Protease Inhibitors: If enzymatic degradation is suspected in cell culture or biological fluid assays, consider adding a protease inhibitor cocktail.

    • Use Low-Binding Plasticware: To minimize adsorption, use low-protein-binding microplates and pipette tips.

    • Perform a Purity Check: Analyze the purity of the peptide stock solution using HPLC to confirm its integrity.

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis

  • Possible Cause: These peaks could represent degradation products, contaminants from the solvent or handling, or peptide aggregates.

  • Logical Flow for Investigation:

    G start Unexpected peaks in HPLC step1 Analyze a blank (solvent only) injection to rule out solvent contamination. start->step1 step2 Analyze a freshly prepared sample of this compound. step1->step2 No solvent peaks step3 Compare the chromatogram of the aged sample to the fresh sample. step2->step3 step4 If new peaks are present in the aged sample, consider them as potential degradation products. step3->step4 step5 Characterize the new peaks using Mass Spectrometry (MS) to identify their mass. step4->step5 end Source of peaks identified step5->end

    Caption: Investigation of unexpected peaks in HPLC analysis of this compound.

Quantitative Data Summary

The following table provides an illustrative example of the expected stability of this compound under different storage conditions. Note: This data is representative for a typical peptide of this nature and is intended for guidance. Actual stability should be confirmed experimentally.

Storage ConditionFormDurationPurity (%)
-20°CLyophilized4 years>95%
4°CLyophilized1 month~90-95%
Room TemperatureLyophilized1 week~85-90%
-20°C (in aqueous buffer)Solution1 month~90%
4°C (in aqueous buffer)Solution1 week~80-85%

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity and stability of this compound.

  • Materials:

    • This compound peptide

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Reconstitute lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 65
      35 95
      40 95
      41 5

      | 50 | 5 |

  • Forced Degradation Study (Optional):

    • To identify potential degradation products, subject the this compound sample to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours

      • Basic: 0.1 M NaOH at 60°C for 24 hours

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours

      • Thermal: 80°C for 48 hours (for lyophilized powder)

    • Neutralize the acidic and basic samples before HPLC analysis.

Protocol: Mass Spectrometry Analysis of this compound

This protocol provides a general procedure for confirming the molecular weight and identifying degradation products of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in 50:50 water:acetonitrile with 0.1% formic acid.

  • Instrumentation:

    • Use an electrospray ionization (ESI) mass spectrometer.

  • Analysis:

    • Infuse the sample directly or analyze the collected peaks from the HPLC separation.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed mass of the main peak with the theoretical mass of M40.

    • For unexpected peaks observed in HPLC, obtain their mass spectra to aid in the identification of potential degradation products. Fragmentation analysis (MS/MS) can provide further structural information.

    G start This compound Sample hplc HPLC Separation start->hplc ms Mass Spectrometry (ESI-MS) hplc->ms Analyze eluting peaks msms Tandem MS (MS/MS) on selected peaks ms->msms data_analysis Data Analysis ms->data_analysis structure_elucidation Elucidate Structure of Degradation Products msms->structure_elucidation mw_confirm Confirm Molecular Weight of M40 data_analysis->mw_confirm degradation_id Identify Mass of Degradation Products data_analysis->degradation_id

    Caption: Experimental workflow for HPLC-MS analysis of this compound.

References

Minimizing off-target effects of M40 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of M40 TFA, a peptide modulator of galanin receptors. The following information is designed to help minimize potential off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the trifluoroacetic acid salt of M40, a synthetic peptide that acts as an antagonist or a weak partial agonist for galanin receptors (GALRs).[1][2] Its effects are dependent on the specific subtype of galanin receptor present in the tissue of interest, with activity demonstrated in the brain, hypothalamus, hippocampus, amygdala, and pancreas.[1][2] M40 is often used in research related to neurological diseases and hormone metabolism.[1]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of M40 is the modulation of galanin receptor signaling. Galanin receptors are G-protein coupled receptors that, upon activation by the endogenous ligand galanin, can lead to various cellular responses, including inhibition of adenylyl cyclase and modulation of ion channels. M40 competitively blocks or weakly activates these receptors, thereby influencing downstream signaling pathways. In vivo, M40 has been shown to block galanin-induced impairment in memory tasks in rats.[3]

Q3: Are there known off-target effects for this compound?

A3: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to misinterpretation of results or cellular toxicity.[1] Given that M40 is a peptide, its specificity is generally higher than that of small molecules; however, off-target interactions can never be fully excluded without experimental validation. Researchers should therefore incorporate rigorous control experiments to identify and minimize any potential off-target effects in their specific model system.

Q4: How can I minimize potential off-target effects when using this compound in my experiments?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect.[1] Additionally, employing orthogonal validation methods is highly recommended. This can include using a structurally unrelated galanin receptor antagonist to confirm that the observed phenotype is not specific to the M40 peptide structure. Genetic approaches, such as siRNA or CRISPR/Cas9 knockdown of the specific galanin receptor subtype, can also help verify that the effect of M40 is on-target.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background or unexpected cellular toxicity This compound concentration may be too high, leading to off-target effects.Perform a dose-response curve to determine the minimal effective concentration. Compare the toxic effects with a structurally similar but inactive peptide control.
Inconsistent results across different cell lines or tissues The expression levels of galanin receptor subtypes (GALR1, GALR2, GALR3) may vary, or off-target proteins may be differentially expressed.Quantify the expression of galanin receptor subtypes in your experimental models. Validate key findings in a secondary model system with a known galanin receptor expression profile.
Observed phenotype does not match known galanin receptor biology The effect may be due to an off-target interaction of this compound.Use a rescue experiment: after treating with this compound, add an excess of the endogenous ligand galanin to see if the phenotype can be reversed. Employ a different, structurally unrelated galanin receptor antagonist to see if it phenocopies the effect of M40.

Quantitative Data Summary

The following table summarizes the binding affinity of M40 for galanin receptors in different rat tissues, as determined by displacement of radiolabeled galanin.

Tissue IC50 of M40 (nM)
Hippocampus6
Hypothalamus15
Spinal Cord12
Insulinoma Cells3

Data sourced from MedChemExpress.[2]

Experimental Protocols

Protocol 1: Determining the On-Target Efficacy of this compound using a Calcium Mobilization Assay

Objective: To determine the antagonistic activity of this compound on galanin-induced calcium mobilization in a cell line expressing a specific galanin receptor subtype (e.g., GALR2).

Methodology:

  • Cell Culture: Culture a stable cell line expressing the human galanin receptor 2 (GALR2) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer. Also, prepare a stock solution of the agonist, galanin.

  • Antagonist Treatment: Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes). Include a vehicle control.

  • Agonist Stimulation: Add a fixed concentration of galanin (e.g., EC80) to all wells and immediately measure the fluorescence intensity using a plate reader capable of kinetic reads.

  • Data Analysis: Calculate the inhibition of the galanin-induced calcium signal by this compound and determine the IC50 value.

Protocol 2: Assessing Off-Target Effects using a Cellular Thermal Shift Assay (CETSA)

Objective: To assess the engagement of this compound with its intended target (a galanin receptor) and to identify potential off-target binding partners in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a concentration known to be effective, alongside a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.[1]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or another gentle lysis method.

  • Pelleting: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.[1]

  • Protein Analysis: Analyze the amount of soluble galanin receptor in the supernatant using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement. Unbiased mass spectrometry can be used to identify other proteins that are stabilized by this compound, revealing potential off-target interactions.

Visualizations

GalaninSignaling Galanin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Galanin Galanin GALR Galanin Receptor (GALR) Galanin->GALR Activates M40 This compound (Antagonist) M40->GALR Blocks G_protein Gi/o Protein GALR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., ↓ Neurotransmission) PKA->Cellular_Response GIRK->Cellular_Response Ca_channel->Cellular_Response

Caption: Simplified Galanin Receptor Signaling Pathway and the antagonistic action of this compound.

OffTargetWorkflow Workflow for Investigating Off-Target Effects Start Phenotype observed with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse MinimalConc Use Minimal Effective Concentration DoseResponse->MinimalConc Orthogonal Orthogonal Validation: Use structurally different GALR antagonist MinimalConc->Orthogonal Yes OffTarget Phenotype is likely OFF-TARGET MinimalConc->OffTarget No (Toxicity) Phenocopy Does it phenocopy M40 effect? Orthogonal->Phenocopy Genetic Genetic Validation: GALR Knockdown/Knockout Phenocopy->Genetic Yes Phenocopy->OffTarget No Phenocopy2 Does it phenocopy M40 effect? Genetic->Phenocopy2 OnTarget Phenotype is likely ON-TARGET Phenocopy2->OnTarget Yes Phenocopy2->OffTarget No CETSA Advanced Validation: CETSA / Proteomics OffTarget->CETSA Further Investigation

Caption: A logical workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: M40 TFA In Vivo Dosing & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of M40 TFA, a potent Kinase X (KX) inhibitor, for different in vivo animal models. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Kinase X (KX), a critical enzyme in the Growth Factor Signaling Pathway (GFSP). By inhibiting KX, this compound disrupts downstream signaling, leading to decreased cell proliferation and survival in cancer cells where this pathway is overactive.

Q2: What is a general starting dose for this compound in mouse models?

A2: For mouse xenograft models, a common starting dose of this compound is in the range of 25-50 mg/kg, administered via intraperitoneal (i.p.) injection daily. However, the optimal dose is highly dependent on the specific tumor model and its growth characteristics. A dose-finding study is always recommended for a new model.

Q3: How should this compound be formulated for in vivo administration?

A3: this compound has low aqueous solubility. A common vehicle for i.p. administration is a solution of 5% DMSO, 40% PEG300, and 55% saline. It is crucial to prepare the formulation fresh daily and visually inspect for any precipitation before injection.

Q4: Can I use the same mg/kg dose between mouse and rat models?

A4: No, direct conversion of mg/kg dosage between species is not recommended due to differences in metabolism and body surface area.[1][2] Allometric scaling is a common method to estimate an equivalent dose.[3][4] For converting a mouse dose to a rat dose, you can use the following formula based on body surface area conversion factors (Km):

Rat Dose (mg/kg) = Mouse Dose (mg/kg) x (Km mouse / Km rat)

Where the approximate Km for a mouse is 3 and for a rat is 6. Therefore, the rat dose would be approximately half the mouse dose in mg/kg.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Tumor Response - Insufficient dose or dosing frequency.- Poor bioavailability.- Tumor model is resistant to KX inhibition.- Increase the dose or frequency of this compound administration.- Confirm KX pathway activation in your tumor model.- Consider a different route of administration if oral bioavailability is a concern.
Signs of Toxicity (e.g., >15% weight loss, lethargy) - Dose is too high.- Vehicle toxicity.- Off-target effects of this compound.- Reduce the dosage of this compound.[5]- Decrease the frequency of administration.- Run a vehicle-only control group to assess vehicle toxicity.[5]
High Variability Between Animals - Inconsistent dosing technique.- Biological variability.- Ensure precise and consistent dosing techniques.[6]- Normalize the dose to the body weight of each animal for each administration.[6]- Increase the number of animals per group to improve statistical power.
Precipitation of this compound in Formulation - Poor solubility in the chosen vehicle.- Incorrect ratio of co-solvents.- Increase the percentage of DMSO or PEG300 in the vehicle.- Gently warm the solution before injection.- Prepare fresh formulations for each injection day.[5]
Injection Site Leakage or Irritation - Needle gauge is too large.- Injection volume is too high.- Improper injection technique.- Use a smaller gauge needle (e.g., 27-30G).[5]- Ensure the injection volume is appropriate for the animal's size.- Withdraw the needle slowly after injection.[5]

This compound Dosage Summary for Preclinical Models

Animal Model Tumor Type Route of Administration Recommended Starting Dose (mg/kg) Dosing Frequency Key Considerations
Mouse (Nude) Non-Small Cell Lung Cancer (NSCLC) XenograftIntraperitoneal (i.p.)25 - 50DailyMonitor for signs of toxicity, especially at higher doses. Tumor growth inhibition is dose-dependent.
Rat (Sprague-Dawley) Triple-Negative Breast Cancer (TNBC) OrthotopicIntraperitoneal (i.p.)12.5 - 25DailyRats may exhibit different pharmacokinetic profiles compared to mice.[7] A lower starting dose is recommended due to allometric scaling principles.[8]

Experimental Protocols

Protocol 1: this compound Formulation for Intraperitoneal Injection
  • Materials: this compound powder, DMSO (cell culture grade), PEG300, Saline (0.9% NaCl).

  • Preparation of Vehicle (5% DMSO, 40% PEG300, 55% Saline):

    • For 10 mL of vehicle, mix 0.5 mL of DMSO, 4 mL of PEG300, and 5.5 mL of Saline.

    • Vortex thoroughly until a clear, homogeneous solution is formed.

  • Preparation of this compound Dosing Solution (Example: 25 mg/kg for a 20g mouse):

    • Calculate the required amount of this compound: For a cohort of 10 mice (average weight 20g), with a desired injection volume of 100 µL per mouse, the total volume needed is approximately 1.5 mL (including overage).

    • Calculate the final concentration: (25 mg/kg) / (5 mL/kg injection volume) = 5 mg/mL.

    • Weigh the this compound: For 1.5 mL of a 5 mg/mL solution, you will need 7.5 mg of this compound.

    • Dissolution:

      • Add the weighed this compound to a sterile microcentrifuge tube.

      • Add the appropriate volume of DMSO first to dissolve the compound.

      • Add the PEG300 and vortex.

      • Finally, add the saline and vortex thoroughly.

  • Administration:

    • Visually inspect the solution for any precipitation before drawing it into the syringe.

    • Administer the calculated volume to each animal based on its individual body weight.

Visualizations

M40_TFA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KX KX Growth Factor Receptor->KX Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Downstream Effectors Downstream Effectors KX->Downstream Effectors Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival M40_TFA This compound M40_TFA->KX

Caption: this compound inhibits the Kinase X (KX) signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision Select Animal Model Select Animal Model Determine Starting Dose Determine Starting Dose Select Animal Model->Determine Starting Dose Prepare this compound Formulation Prepare this compound Formulation Determine Starting Dose->Prepare this compound Formulation Administer Dose Administer Dose Prepare this compound Formulation->Administer Dose Monitor Animals Monitor Animals Administer Dose->Monitor Animals Assess Tumor Growth Assess Tumor Growth Monitor Animals->Assess Tumor Growth Evaluate Toxicity Evaluate Toxicity Monitor Animals->Evaluate Toxicity Analyze Data Analyze Data Assess Tumor Growth->Analyze Data Evaluate Toxicity->Analyze Data Dose Adjustment Dose Adjustment Analyze Data->Dose Adjustment Dose Adjustment->Determine Starting Dose Iterate

Caption: Workflow for in vivo dose determination of this compound.

Troubleshooting_Logic Observe Issue Observe Issue Lack of Efficacy Lack of Efficacy Observe Issue->Lack of Efficacy No tumor inhibition Toxicity Observed Toxicity Observed Observe Issue->Toxicity Observed Adverse effects Increase Dose Increase Dose Lack of Efficacy->Increase Dose Yes Check Pathway Check Pathway Lack of Efficacy->Check Pathway No Reduce Dose Reduce Dose Toxicity Observed->Reduce Dose Yes Vehicle Control Vehicle Control Toxicity Observed->Vehicle Control No Re-evaluate Re-evaluate Increase Dose->Re-evaluate Check Pathway->Re-evaluate Reduce Dose->Re-evaluate Vehicle Control->Re-evaluate

Caption: Troubleshooting logic for this compound in vivo studies.

References

Overcoming poor cell penetration of M40 peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the M40 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the M40 galanin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the M40 peptide?

A1: The M40 peptide is a potent and non-selective antagonist for galanin receptors (GalR), primarily targeting GalR1 and GalR2 subtypes.[1] Galanin receptors are G-protein coupled receptors (GPCRs) located on the cell surface. M40 exerts its effects by binding to these extracellular receptors and blocking the downstream signaling pathways typically initiated by the endogenous ligand, galanin.[1][2] Therefore, for most experimental designs, the M40 peptide does not need to enter the cell to be effective.

Q2: I am not seeing the expected antagonist effect in my cell-based assay. Could this be due to poor cell penetration?

A2: Since M40's targets (galanin receptors) are on the cell surface, a lack of intracellular penetration is unlikely to be the primary reason for a reduced antagonist effect. A more probable cause is that the peptide is not reaching the cell surface receptors at a sufficient concentration in its active form. This can be due to several factors including:

  • Peptide Instability and Degradation: Peptides can be susceptible to degradation by proteases present in cell culture media, especially when supplemented with serum.[3][4][5][6]

  • Aggregation: Peptides can self-assemble into larger, inactive aggregates, reducing the concentration of monomeric, active peptide.[7][8][9]

  • Non-Specific Binding: Peptides can adhere to plasticware or other proteins in the culture medium, lowering the effective concentration available to bind to the receptors.

  • Solubility Issues: The peptide may not be fully dissolved in the assay buffer, leading to a lower than expected concentration.

Q3: How can I assess the stability of the M40 peptide in my experimental conditions?

A3: To determine the stability of M40 in your specific cell culture medium, you can perform a time-course experiment. Incubate the M40 peptide in the medium at 37°C for various durations (e.g., 0, 2, 6, 12, and 24 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact peptide using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12][13] A significant decrease in the concentration of the full-length peptide over time indicates degradation.

Q4: What are some strategies to improve the stability of the M40 peptide in my experiments?

A4: If you determine that peptide stability is an issue, consider the following strategies:

  • Use Serum-Free or Reduced-Serum Media: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, this can significantly reduce proteolytic degradation.

  • Incorporate Protease Inhibitors: Adding a cocktail of protease inhibitors to the cell culture medium can help to prevent the breakdown of the M40 peptide.

  • Optimize pH and Temperature: Peptides have optimal pH and temperature ranges for stability. Ensure your experimental conditions are within the recommended range for M40.

  • Chemical Modifications: For long-term studies, consider using or synthesizing M40 analogues with enhanced stability. Modifications such as N-terminal acetylation or the substitution of L-amino acids with D-amino acids can increase resistance to proteases.[5]

Troubleshooting Guide: Suboptimal M40 Peptide Activity in Cell-Based Assays

This guide provides a structured approach to troubleshooting common issues encountered during in vitro experiments with the M40 peptide.

Observed Problem Potential Cause Recommended Solution
No or low antagonist activity 1. Peptide Degradation: M40 is being broken down by proteases in the cell culture medium.- Perform a stability assay (e.g., LC-MS analysis of culture supernatant over time) to confirm degradation. - Use serum-free or reduced-serum media for the experiment. - Add a broad-spectrum protease inhibitor cocktail to the media. - Minimize incubation time as much as possible for the desired biological effect.
2. Peptide Aggregation: M40 is forming insoluble aggregates, reducing its effective concentration.- Visually inspect the peptide solution for precipitation. - Determine the aggregation propensity using techniques like dynamic light scattering or thioflavin T assays. - Optimize the solvent for peptide reconstitution. If solubility is an issue, consider using a small amount of a polar aprotic solvent like DMSO before diluting in aqueous buffer. - Prepare fresh peptide solutions for each experiment.
3. Non-Specific Binding: The peptide is adsorbing to the surfaces of labware (e.g., pipette tips, microplates).- Use low-protein-binding labware. - Pre-treat plates with a blocking agent like bovine serum albumin (BSA), if compatible with the assay. - Include a carrier protein like BSA (e.g., 0.1%) in the assay buffer.
4. Incorrect Peptide Concentration: The actual concentration of active peptide is lower than calculated due to inaccurate initial quantification or degradation.- Verify the peptide concentration using a quantitative amino acid analysis or a validated LC-MS method. - Prepare fresh dilutions from a carefully quantified stock solution for each experiment.
High variability between replicates 1. Inconsistent Peptide Handling: Differences in pipetting, mixing, or incubation times.- Ensure thorough mixing of the peptide stock and dilutions. - Use calibrated pipettes and consistent pipetting techniques. - Standardize all incubation times precisely.
2. Cell Health and Density: Variations in cell number or viability across wells.- Ensure a uniform cell seeding density. - Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to confirm cell health.
Unexpected agonist activity 1. Receptor Subtype Specificity: M40 can exhibit weak partial agonist activity at certain galanin receptor subtypes (e.g., peripheral GalR2) at high concentrations.[1][2]- Perform a dose-response curve to determine if the agonist effect is concentration-dependent. - Use a cell line that predominantly expresses the target receptor subtype (e.g., GalR1) where M40 acts as a pure antagonist. - If using a mixed receptor population, consider the potential for partial agonism in data interpretation.

Experimental Protocols

Protocol 1: Assessment of M40 Peptide Stability in Cell Culture Medium

Objective: To determine the degradation rate of M40 peptide in a specific cell culture medium over time.

Materials:

  • M40 peptide stock solution (of known concentration)

  • Cell culture medium (with and without serum, as required for the experiment)

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Low-protein-binding microcentrifuge tubes

Methodology:

  • Prepare aliquots of the cell culture medium to be tested.

  • Spike the medium with M40 peptide to the final working concentration used in your experiments.

  • Immediately take a "time 0" sample and store it at -80°C.

  • Incubate the remaining medium at 37°C in a cell culture incubator.

  • At predetermined time points (e.g., 1, 4, 8, 12, 24 hours), collect aliquots of the medium and store them at -80°C.

  • Once all samples are collected, thaw them and prepare for analysis. This may involve a protein precipitation step (e.g., with acetonitrile) to remove larger proteins from the medium.[10]

  • Analyze the concentration of intact M40 peptide in each sample using a validated HPLC or LC-MS method.

  • Plot the percentage of intact M40 peptide remaining versus time to determine the stability profile.

Protocol 2: Cell-Based Calcium Mobilization Assay for Galanin Receptor Antagonism

Objective: To measure the ability of M40 to block galanin-induced calcium influx in cells expressing galanin receptors.

Materials:

  • Cells expressing the target galanin receptor (e.g., CHO or HEK293 cells)

  • Galanin peptide (agonist)

  • M40 peptide (antagonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with injection capabilities

Methodology:

  • Cell Plating: Seed the cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any excess dye.

  • Antagonist Incubation: Add varying concentrations of the M40 peptide to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include wells with buffer only as a control.

  • Calcium Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Agonist Injection: Inject a pre-determined concentration of the galanin agonist (typically the EC80 concentration) into the wells and continue to record the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the antagonist effect of M40 by comparing the galanin-induced calcium response in the presence and absence of the M40 peptide. Determine the IC50 value of M40 from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_peptide Prepare M40 Stock treat_m40 Pre-incubate with M40 prep_peptide->treat_m40 Add to cells prep_cells Seed Cells in Plate prep_cells->treat_m40 treat_agonist Stimulate with Galanin treat_m40->treat_agonist measure_response Measure Cellular Response treat_agonist->measure_response analyze_data Calculate IC50 measure_response->analyze_data interpret_results Interpret Results analyze_data->interpret_results

Caption: Workflow for a typical M40 antagonist cell-based assay.

troubleshooting_logic start Suboptimal M40 Activity q1 Is the peptide stable? start->q1 sol1 Optimize media (serum-free), add protease inhibitors q1->sol1 No q2 Is the peptide soluble and non-aggregated? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize solvent, prepare fresh solutions q2->sol2 No q3 Is non-specific binding minimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use low-binding plates, add carrier protein (BSA) q3->sol3 No end_node Re-evaluate assay parameters (cell health, receptor expression) q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: A logical flow for troubleshooting M40 peptide experiments.

galanin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galanin Galanin GalR Galanin Receptor (GalR1/GalR2) Galanin->GalR Binds & Activates M40 M40 Peptide M40->GalR Binds & Blocks G_protein G-protein (Gi/Go) GalR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Signaling

Caption: M40 peptide's role in blocking the galanin signaling pathway.

References

Best practices for handling and preparing M40 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and preparing M40 TFA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise when working with this compound.

Problem: Inconsistent or unexpected results in biological assays.

  • Question: Why am I seeing variable or contradictory results in my cell-based assays or in vivo studies when using M40 peptide?

  • Answer: Residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can significantly impact biological experiments.[1][2] TFA is a strong acid and can alter the pH of your assay medium, affect cell viability and proliferation, and even modulate receptor activity, leading to inconsistent or false positive/negative results.[2][3][4] It is crucial to consider the potential effects of TFA and, if necessary, perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[2][5]

Problem: Difficulty dissolving the M40 peptide.

  • Question: My lyophilized this compound peptide is not dissolving properly. What should I do?

  • Answer: M40 peptide is generally soluble in water up to 1 mg/ml.[6][7] If you are experiencing solubility issues, consider the following troubleshooting steps:

    • Ensure complete lyophilization: Before reconstitution, ensure that all the liquid has been removed from the peptide preparation.

    • Use the correct solvent: For initial reconstitution, use sterile, distilled water.[8] If solubility remains an issue, acetonitrile (B52724) can be used.[8]

    • Gentle agitation: After adding the solvent, gently swirl or vortex the vial to aid dissolution. Avoid vigorous shaking, which can cause peptide aggregation.

    • Sonication: A brief sonication in a water bath can help to break up any small aggregates and improve solubility.

    • Check the pH: The solubility of peptides can be pH-dependent. Adjusting the pH of the solution might improve solubility.

Problem: Peptide aggregation.

  • Question: I suspect my M40 peptide solution is forming aggregates. How can I prevent or address this?

  • Answer: Peptide aggregation can be a concern, especially for hydrophobic peptides or at high concentrations.[9][10] While specific data on M40 aggregation is limited, general best practices for preventing peptide aggregation should be followed:

    • Reconstitute just before use: To minimize the time the peptide spends in solution, reconstitute it as close to the time of your experiment as possible.

    • Store properly: Store the lyophilized peptide at -20°C or lower.[6][7] Once reconstituted, aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.

    • Use appropriate buffers: The choice of buffer can influence peptide stability and aggregation.

    • Avoid vigorous agitation: As mentioned earlier, gentle mixing is recommended over strong shaking.

Frequently Asked Questions (FAQs)

This section answers common questions regarding the handling and preparation of this compound.

Handling and Storage

  • Question: How should I handle and store my lyophilized this compound peptide?

  • Answer: Upon receipt, store the lyophilized this compound peptide at -20°C in a tightly sealed container to protect it from moisture.[6][7] Before opening the vial, allow it to warm to room temperature to prevent condensation.

  • Question: What is the recommended storage condition for reconstituted M40 peptide?

  • Answer: Once reconstituted, it is best to aliquot the M40 peptide solution into single-use volumes and store them at -20°C. This will help to avoid degradation from multiple freeze-thaw cycles.

Solution Preparation

  • Question: What is the recommended solvent for reconstituting this compound?

  • Answer: The recommended solvent for initial reconstitution of this compound is sterile, distilled water.[6][7][8] For a stock solution, a concentration of 1 mg/ml in water is generally achievable.[6][7] If higher concentrations are needed or if solubility in water is an issue, acetonitrile can be used.[8]

  • Question: How do I prepare M40 for in vivo studies, such as intracerebroventricular (ICV) injections?

  • Answer: For in vivo applications, it is critical to use a sterile and biocompatible vehicle. M40 has been successfully administered via ICV injection dissolved in sterile saline. When preparing the solution, ensure it is sterile-filtered before injection.

TFA Removal

  • Question: What is TFA and why is it present in my M40 peptide sample?

  • Answer: TFA (Trifluoroacetic Acid) is a strong acid commonly used during the synthesis and purification of peptides, including M40.[1][2] It acts as a counter-ion to the positively charged amino groups in the peptide, forming a salt. Therefore, your M40 peptide is supplied as an this compound salt.

  • Question: Do I need to remove the TFA from my M40 peptide?

  • Answer: The necessity of TFA removal depends on your specific application. For many in vitro and in vivo experiments, the low concentrations of TFA present in a working solution of M40 may not cause significant issues. However, for sensitive cell-based assays, long-term in vivo studies, or experiments where pH is critical, removing TFA is highly recommended to avoid potential artifacts.[2][3][4]

  • Question: How can I remove TFA from my M40 peptide sample?

  • Answer: There are two primary methods for removing TFA from a peptide sample:

    • Lyophilization with HCl: This involves dissolving the peptide in a dilute solution of hydrochloric acid (HCl) and then lyophilizing (freeze-drying) it. This process is repeated several times. The stronger acid (HCl) displaces the TFA, which is then removed during lyophilization.[1][11]

    • Ion-Exchange Chromatography: This method uses a chromatography resin that selectively binds the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a solution containing a more biocompatible counter-ion, such as acetate.[5][11]

Data Presentation

PropertyValueReference
M40 Sequence H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Ala-Leu-Ala-Leu-Ala-NH2[6]
Molecular Weight 1981.33 g/mol [6]
Solubility Soluble to 1 mg/ml in water[6][7]
Storage (Lyophilized) -20°C[6][7]
Storage (Reconstituted) -20°C in aliquots

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Assays

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the required volume of sterile, distilled water to achieve the desired stock solution concentration (e.g., 1 mg/ml).

  • Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking.

  • If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • For working solutions, dilute the stock solution in your desired assay buffer.

Protocol 2: TFA Removal by Lyophilization with HCl

This protocol is a general guideline and may need optimization for your specific peptide and downstream application.

  • Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/ml.[1]

  • Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[1][11]

  • Allow the solution to stand at room temperature for a few minutes.

  • Freeze the solution, preferably by flash-freezing in liquid nitrogen.

  • Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat steps 1-5 at least two more times to ensure complete TFA removal.[1][11]

  • After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

Mandatory Visualization

Galanin Receptor Signaling Pathways

M40 is an antagonist of galanin receptors (GALR1, GALR2, and GALR3). These G protein-coupled receptors (GPCRs) activate distinct downstream signaling cascades. The following diagrams illustrate the primary signaling pathways associated with each receptor subtype.

Galanin_Signaling_Pathways cluster_GALR1 GALR1 Signaling cluster_GALR2 GALR2 Signaling cluster_GALR3 GALR3 Signaling GALR1 GALR1 Gai_o1 Gαi/o GALR1->Gai_o1 Galanin (Antagonized by M40) AC1 Adenylate Cyclase Gai_o1->AC1 Inhibition cAMP1 ↓ cAMP AC1->cAMP1 PKA1 ↓ PKA cAMP1->PKA1 CREB1 ↓ CREB Phosphorylation PKA1->CREB1 GALR2 GALR2 Gaq_11 Gαq/11 GALR2->Gaq_11 Galanin (Antagonized by M40) PLC Phospholipase C Gaq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC GALR3 GALR3 Gai_o3 Gαi/o GALR3->Gai_o3 Galanin (Antagonized by M40) AC3 Adenylate Cyclase Gai_o3->AC3 Inhibition cAMP3 ↓ cAMP AC3->cAMP3 TFA_Removal_Workflow start Start: this compound Peptide dissolve Dissolve in H2O start->dissolve add_hcl Add Dilute HCl dissolve->add_hcl freeze Flash Freeze add_hcl->freeze lyophilize Lyophilize freeze->lyophilize repeat Repeat Cycle (≥2x) lyophilize->repeat repeat->dissolve Yes reconstitute Reconstitute in Assay Buffer repeat->reconstitute No end End: TFA-Free M40 Peptide reconstitute->end

References

Validation & Comparative

A Comparative Guide to M40 TFA and Other Galanin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions of ligands with galanin receptors is paramount for designing targeted therapeutics. This guide provides an objective comparison of M40 TFA with other notable galanin receptor ligands, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Introduction to Galanin Receptors and Their Ligands

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1][2][3] These receptors are distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including pain, epilepsy, depression, and energy metabolism.[1][2][3] The distinct signaling pathways associated with each receptor subtype—GalR1 and GalR3 primarily coupling to inhibitory Gαi/o proteins and GalR2 mainly to stimulatory Gαq/11 proteins—offer opportunities for selective therapeutic intervention.[1][3] A diverse array of synthetic and endogenous ligands has been developed to probe the function of these receptors. Among these is M40, a chimeric peptide that has been instrumental in differentiating galanin receptor subtypes.[4][5]

This compound: A Profile

M40 is a synthetic peptide amide, [galanin-(1-12)-Pro³-(Ala-Leu)₂-Ala amide], that has been characterized as a potent, non-selective galanin receptor antagonist.[4][5] It exhibits high affinity for galanin binding sites in various tissues, including the hippocampus, hypothalamus, and spinal cord.[4][5] Interestingly, its pharmacological profile is complex; while it acts as an antagonist in the central nervous system, it displays weak partial agonist activity at peripheral GalR2 receptors.[4][5] This dual activity has been pivotal in suggesting the existence of distinct galanin receptor subtypes.[4][5]

Comparative Analysis of Ligand Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other key galanin receptor ligands for the different receptor subtypes.

LigandReceptor SubtypeBinding Affinity (nM)Source
M40 GalR11.82 (Ki)
GalR25.1 (Ki)
Galanin Binding Sites (rat brain)3 - 15 (IC50)[4]
Galanin (endogenous) GalR1, GalR2, GalR3High Affinity[6]
Gal-B2 (NAX 5055) GalR13.5[7]
GalR251.5[7]
Galanin (2-11) (AR-M1896) GalR1>1000
GalR22.4[8]
M15 Galanin Receptors (unspecified)~10-fold higher affinity than galanin[9]

Functional Activity at Galanin Receptors

Beyond binding, the functional consequence of ligand-receptor interaction is crucial. The following table outlines the functional activities of various galanin ligands.

LigandReceptor SubtypeFunctional ActivityAssaySource
M40 Central Galanin ReceptorsAntagonistIn vivo feeding and acetylcholine (B1216132) release[4][5]
Peripheral GalR2Weak Partial AgonistInsulin release and cAMP accumulation[4][5]
Galanin GalR1/GalR3AgonistInhibition of cAMP production[2][10]
GalR2AgonistStimulation of inositol (B14025) phosphate (B84403) production[2][10]
Galanin (2-11) (AR-M1896) GalR2AgonistFunctional assays[6]
M40-derived tracers GalR1Agonistβ-arrestin recruitment (EC50: 6-33 nM)[11]

Galanin Receptor Signaling Pathways

The differential coupling of galanin receptor subtypes to distinct G proteins initiates divergent intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional effects of ligands like this compound.

Galanin_Signaling_Pathways cluster_galr1_3 GalR1 / GalR3 Signaling cluster_galr2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gi_o Gαi/o GalR1_3->Gi_o Galanin M40 (Antagonist) AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibition cAMP ↓ cAMP AC_inhibit->cAMP GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 Galanin M40 (Weak Agonist) PLC Phospholipase C Gq_11->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Radioligand_Binding_Workflow start Start: Receptor-expressing cell membranes radioligand Add fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]galanin) start->radioligand competitor Add varying concentrations of unlabeled test ligand (e.g., M40) radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Rapid filtration to separate bound from free ligand incubation->filtration counting Quantify bound radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Generate competition curve, calculate IC50/Ki counting->analysis end End: Determine binding affinity analysis->end

References

A Comparative Analysis of M40 TFA and Galanin in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of neuropeptides and their analogs is critical in the pursuit of effective neuroprotective therapies. This guide provides a detailed comparison of the endogenous neuropeptide galanin and the synthetic peptide M40 TFA, focusing on their efficacy and mechanisms in neuroprotection, supported by experimental data.

While galanin has demonstrated significant neuroprotective properties across various experimental models, this compound is primarily characterized as a galanin receptor antagonist. Current research does not support a direct neuroprotective role for this compound; instead, its utility lies in its ability to block the actions of galanin. This guide will delineate the established neuroprotective functions of galanin and contrast them with the antagonistic profile of this compound.

I. Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the neuroprotective effects of galanin. No direct comparative studies on the neuroprotective efficacy of this compound versus galanin were identified in the scientific literature. The primary role of this compound observed in studies is the blockade of galanin's effects.

AgentExperimental ModelInsultConcentration/DoseOutcome MeasureEfficacyReference
Galanin Primary dispersed mouse hippocampal neurons250 nM Amyloid-β (1-42)100 nMReduction in cell death52% - 81% reduction[1]
Galanin Primary dispersed mouse hippocampal neuronsGlutamate100 nMReduction in cell death51% - 76% reduction[1]
Galanin In vitro Oxygen-Glucose Deprivation (OGD) modelOGD10⁻⁷ M (IC₅₀)Neuronal protectionDose-dependent protection[2]
Galanin In vivo Middle Cerebral Artery Occlusion (MCAO) in miceIschemia5 µl of 1 µmol/L (i.c.v. pre-treatment)Reduction in infarct volume and improved neurological outcomeSignificant decrease in infarct volume (p<0.05) and improved neurological outcome (p<0.001-0.05)[2]
This compound Rats with cholinergic immunotoxic lesionsN/AIntracerebroventricular or intrahippocampal administrationChoice accuracy in a delayed non-matching-to-position taskNo effect on choice accuracy when administered alone[3][4]

II. Experimental Protocols

A. Galanin Neuroprotection Against Amyloid-β Toxicity in vitro

Objective: To determine the neuroprotective effect of galanin against amyloid-β (Aβ)-induced toxicity in primary hippocampal neurons.[1]

Methodology:

  • Cell Culture: Primary dispersed hippocampal cultures were prepared from neonatal wild-type mice.

  • Aβ Preparation: Fibrillar Aβ (1-42) was prepared according to established protocols.

  • Treatment: Cultures were exposed to 250 nM of fibrillar Aβ (1-42) in the presence or absence of varying concentrations of galanin (e.g., 100 nM).

  • Assessment of Cell Death: Neuronal cell death was quantified using appropriate assays (e.g., lactate (B86563) dehydrogenase assay or fluorescent microscopy with cell viability dyes).

  • Data Analysis: The percentage of neuroprotection was calculated by comparing cell death in cultures treated with Aβ alone to those co-treated with Aβ and galanin.

B. This compound as a Galanin Antagonist in a Behavioral Task

Objective: To evaluate the effect of this compound on cognitive function in a rat model of cholinergic deficit.[3]

Methodology:

  • Animal Model: Rats received selective cholinergic immunotoxic lesions of the basal forebrain using 192 IgG-saporin.

  • Behavioral Task: Animals were trained on a delayed non-matching-to-position (DNMTP) task to assess working memory.

  • Drug Administration: this compound was administered intracerebroventricularly (i.c.v.) or intrahippocampally immediately before the behavioral testing session.

  • Data Collection: Choice accuracy in the DNMTP task was recorded.

  • Data Analysis: The performance of rats receiving this compound was compared to that of vehicle-treated control groups. In these studies, M40 alone did not improve choice accuracy deficits.[3][4]

III. Signaling Pathways and Mechanisms of Action

Galanin's Neuroprotective Signaling

Galanin's neuroprotective effects are predominantly mediated through the activation of the Galanin Receptor 2 (GALR2).[1][5] This activation initiates downstream signaling cascades that promote cell survival. Key pathways include the activation of extracellular signal-regulated kinases (ERK) and the serine/threonine kinase Akt.[1] These pathways are known to inhibit apoptosis by, for example, down-regulating pro-apoptotic proteins like Bax and attenuating the cleavage of caspase-3.[1]

Galanin_Neuroprotection_Pathway Galanin Galanin GALR2 GALR2 Galanin->GALR2 Gq11 Gq/11 GALR2->Gq11 activates Akt pAkt GALR2->Akt activates PLC PLC Gq11->PLC activates PKC PKC PLC->PKC activates ERK pERK PKC->ERK activates Neuroprotection Neuroprotection ERK->Neuroprotection Bax Bax (down-regulation) Akt->Bax Caspase3 Caspase-3 (cleavage attenuation) Akt->Caspase3 Akt->Neuroprotection

Galanin's neuroprotective signaling pathway.
This compound's Antagonistic Action

This compound functions by binding to galanin receptors, thereby blocking the binding of endogenous galanin and preventing the activation of its downstream signaling pathways. This antagonistic action is particularly potent at central galanin receptors.

M40_Antagonism Galanin Galanin GALR Galanin Receptor Galanin->GALR binds & activates M40 This compound M40->GALR binds & blocks Signaling Downstream Signaling (e.g., pERK, pAkt) GALR->Signaling Biological_Effect Neuroprotective Effect Signaling->Biological_Effect

References

A Comparative Analysis of M40 and M35 Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galanin is a widely distributed neuropeptide that exerts its biological effects through three G-protein coupled receptor subtypes: GALR1, GALR2, and GALR3. These receptors are implicated in a variety of physiological processes, including nociception, inflammation, feeding behavior, and cognition. The development of synthetic peptide ligands that can modulate galanin receptor activity has been crucial for elucidating the roles of the galaninergic system. Among the most widely studied of these are the chimeric peptides M40 and M35. Both are recognized as galanin receptor antagonists but exhibit distinct pharmacological profiles, making them suitable for different experimental paradigms.

This guide provides a comparative analysis of M40 and M35 peptides, summarizing their performance, presenting key experimental data, and offering detailed protocols for their use.

Peptide Profiles and Mechanism of Action

M40 Peptide

M40 is a potent, non-selective galanin receptor antagonist. It is a chimeric peptide, specifically [galanin-(1-12)-Pro3-(Ala-Leu)2-Ala amide]. M40 binds with high affinity to galanin receptors in the nanomolar range. Its primary action is as an antagonist at central galanin receptors, particularly the GALR1 subtype, where it effectively blocks the effects of endogenous galanin. However, its activity is context-dependent; in peripheral systems and at higher concentrations (>100 nM), M40 can act as a weak partial agonist at GALR2 receptors. This dual activity necessitates careful dose consideration in experimental design.

M35 Peptide

M35 is also a chimeric peptide antagonist of galanin receptors, composed of galanin-(1-13)-bradykinin-(2-9)-amide. It was developed to have improved stability in vivo compared to earlier antagonists. M35 binds with high affinity to galanin receptors, comparable to that of M40 and endogenous galanin. Similar to M40, its pharmacology is complex; it acts as a galanin antagonist at low concentrations, but can function as a galanin receptor agonist at concentrations above 10 nM. M35 has been utilized in studies of depression, cognition, and pancreatitis, where it has shown neuroprotective and anti-inflammatory effects.

Comparative Performance Data

The following table summarizes the key pharmacological parameters and characteristics of M40 and M35 peptides based on available experimental data.

FeatureM40 PeptideM35 Peptide
Amino Acid Sequence H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Ala-Leu-Ala-Leu-Ala-NH2Galanin-(1-13)-bradykinin-(2-9)-amide
Receptor Affinity Kᵢ values: • GALR1: 1.82 nM • GALR2: 5.1 nM IC₅₀ value: 3 - 15 nM for displacing [¹²⁵I]galanin in rat brain membranes.High affinity for galanin binding sites, showing nanomolar potency in displacement assays.
Functional Activity Antagonist: Potent antagonist at central galanin receptors (putative GL-1 subtype). Weak Partial Agonist: Exhibits weak agonist activity at peripheral GALR2 receptors (putative GL-2 subtype) at doses >100 nM.Antagonist: Acts as a galanin receptor antagonist at low concentrations. Agonist: Can act as a galanin receptor agonist at concentrations above 10 nM.
Key In Vivo Effects • Blocks galanin-induced feeding. • Blocks galanin's inhibition of acetylcholine (B1216132) release. • Attenuates antidepressant effects of fluoxetine. • Improves cardiac function in heart failure models.• Exhibits antidepressant-like activity. • Shows neuroprotective and cognition-enhancing effects. • Ameliorates cerulein-induced acute pancreatitis in mice (an effect not observed with M40).

Signaling Pathways of Galanin Receptors

M40 and M35 exert their effects by modulating the signaling cascades initiated by the three galanin receptor subtypes. GALR1 and GALR3 primarily couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. GALR2, on the other hand, predominantly couples to Gₒ/₁₁ proteins, which activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

GalaninSignaling cluster_ligands Ligands cluster_receptors G-Protein Coupled Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers Galanin Galanin GALR1 GALR1 Galanin->GALR1 Bind to GALR2 GALR2 Galanin->GALR2 Bind to GALR3 GALR3 Galanin->GALR3 Bind to M40 M40 M40->GALR1 Bind to M40->GALR2 Bind to M40->GALR3 Bind to M35 M35 M35->GALR1 Bind to M35->GALR2 Bind to M35->GALR3 Bind to Gio Gαi/o GALR1->Gio GALR2->Gio also couples Gq11 Gαq/11 GALR2->Gq11 GALR3->Gio AC Adenylyl Cyclase Gio->AC PLC Phospholipase C Gq11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG ↑ Intracellular Ca²⁺ PLC->IP3_DAG

Caption: Simplified signaling pathways of galanin receptors.

Experimental Methodologies

Detailed and standardized protocols are essential for obtaining reproducible and comparable data. Below are representative protocols for a competitive binding assay and an in vivo functional study.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (IC₅₀ and Kᵢ) of M40 and M35 for galanin receptors using a radioligand.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat hippocampus or hypothalamus) or cultured cells expressing galanin receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]iodo-Tyr²⁶-galanin (final concentration ~0.2 nM), and 50 µL of competing ligand (M40, M35, or unlabeled galanin) at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).

    • To initiate the binding reaction, add 50 µL of the membrane preparation (20-50 µg of protein).

    • Determine non-specific binding in the presence of a high concentration (e.g., 1 µM) of unlabeled galanin.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Separation and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

BindingAssayWorkflow A 1. Prepare Cell Membranes (Homogenization & Centrifugation) B 2. Set up Binding Reaction • [¹²⁵I]Galanin (Radioligand) • M40/M35 (Competitor) • Membranes A->B C 3. Incubate (e.g., 60 min at 25°C) B->C D 4. Separate Bound & Free Ligand (Rapid Filtration) C->D E 5. Measure Radioactivity (Gamma Counting) D->E F 6. Data Analysis (Calculate IC₅₀ and Kᵢ values) E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Assay - Galanin-Induced Feeding Behavior in Rats

This protocol describes a method to assess the antagonist properties of M40 and M35 on galanin-stimulated food intake.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300g) and house them individually with ad libitum access to food and water.

    • Surgically implant a permanent guide cannula aimed at the third ventricle (3V) or another specific brain region like the paraventricular nucleus (PVN).

    • Allow at least one week for recovery from surgery. Habituate the rats to the injection procedure with saline injections.

  • Peptide Preparation and Administration:

    • Dissolve M40 or M35 peptides in sterile 0.9% physiological saline to the desired concentration.

    • On the test day, gently restrain the rat and inject the antagonist (e.g., M40 or M35, 1-3 nmol in 1-2 µL) or saline vehicle through the cannula over a period of 1 minute.

    • Leave the injector in place for an additional minute to allow for diffusion.

  • Behavioral Testing:

    • Return the rat to its home cage, which contains a pre-weighed amount of standard chow.

    • Approximately 15-20 minutes after the antagonist injection, administer an injection of galanin (e.g., 3 nmol) or saline via the same cannula.

    • Immediately after the second injection, provide access to the pre-weighed food.

    • Measure cumulative food intake at several time points (e.g., 1, 2, and 4 hours post-injection) by weighing the remaining food and any spillage.

  • Data Analysis:

    • Calculate the net food intake for each rat in each treatment group (Vehicle + Saline, Vehicle + Galanin, Antagonist + Galanin).

    • Analyze the data using ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to determine if the antagonist significantly blocked the galanin-induced increase in food intake.

M40 and M35 are invaluable tools for investigating the galaninergic system. While both act as high-affinity galanin receptor ligands, their distinct profiles as antagonists and partial agonists, particularly concerning the GALR2 subtype, are critical considerations for experimental design. M40 is a well-characterized antagonist for central galanin systems, whereas M35's dual agonist/antagonist nature and its unique efficacy in certain models, such as pancreatitis, offer different research avenues. The choice between these peptides should be guided by the specific galanin receptor subtypes and physiological systems under investigation.

Unveiling the Anxiolytic Potential of M40 TFA: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of novel therapeutic development for anxiety disorders, the quest for compounds with improved efficacy and favorable side-effect profiles is paramount. This guide provides a comparative analysis of the putative anxiolytic agent M40 TFA, contextualizing its potential within the broader framework of established anxiolytic research. While direct in vivo anxiolytic data for this compound is not publicly available, this document will draw comparisons with well-characterized anxiolytics, Diazepam and Fluoxetine (B1211875), and explore the theoretical basis for this compound's anxiolytic activity through its mechanism of action as a galanin receptor antagonist.

Comparative Analysis of Anxiolytic Compounds

To establish a benchmark for evaluating novel anxiolytics, the performance of two standard-of-care drugs, Diazepam (a benzodiazepine) and Fluoxetine (a selective serotonin (B10506) reuptake inhibitor), in established rodent models of anxiety is presented. These models, the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDBT), are foundational in preclinical anxiety research.

CompoundTest ModelDose Range (mg/kg)Key Anxiolytic-Like Effects
This compound EPM, OFT, LDBTData Not AvailableData Not Available
Diazepam EPM0.5 - 4.0Increased time spent in and entries into open arms.[1][2][3][4]
OFTData Not AvailableIncreased time spent in the center of the arena.
LDBTData Not AvailableIncreased time spent in the light compartment.
Fluoxetine EPM18Increased entries into the open arms (chronic administration).[5]
OFT1.0 - 5.0Increased exploratory activity and time spent in the center (repeated administration).[6]
LDBTData Not AvailableIncreased time spent in the light compartment (repeated administration).

Theoretical Framework for this compound's Anxiolytic Activity

M40 is identified as a galanin receptor antagonist.[7] Galanin is a neuropeptide widely distributed in the brain and implicated in a range of physiological processes, including mood and anxiety. The modulation of galanin receptors, therefore, presents a plausible target for anxiolytic drug development. While M40 itself has been primarily investigated for its role in blocking cardiovascular responses and its effects on memory, the broader role of galanin in anxiety provides a rationale for investigating M40's potential anxiolytic properties.

The signaling pathway for galanin receptors, which are G protein-coupled receptors, typically involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound would theoretically prevent this signaling cascade, leading to downstream effects that could culminate in an anxiolytic response.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M40 This compound (Antagonist) Receptor Galanin Receptor M40->Receptor Blocks Galanin Galanin Galanin->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anxiolytic_Response Anxiolytic Response CREB->Anxiolytic_Response Modulates Gene Expression Leading to

Fig. 1: Proposed this compound Signaling Pathway

Experimental Protocols for In Vivo Validation

To empirically assess the anxiolytic effects of this compound, standardized and validated behavioral paradigms are essential. The following are detailed protocols for the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test, which are considered the gold standard for preclinical anxiety research.

Elevated Plus Maze (EPM)

The EPM test is based on the conflict between a rodent's innate fear of open, elevated spaces and its desire to explore a novel environment.[8][9] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls.[10]

Procedure:

  • Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.[9][11]

  • Administer this compound or a vehicle control at a predetermined time before the test.

  • Place the animal in the center of the maze, facing an open arm.[12]

  • Allow the animal to explore the maze for a 5-minute session.[8][12]

  • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.[9]

  • Clean the maze thoroughly between each trial to eliminate olfactory cues.[8][12]

EPM_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test Acclimation Acclimation (30-60 min) Dosing Drug Administration (this compound or Vehicle) Acclimation->Dosing Placement Place mouse on center of EPM Dosing->Placement Exploration 5-minute Exploration Placement->Exploration Recording Record behavior with automated tracking Exploration->Recording Removal Remove mouse Recording->Removal Cleaning Clean maze Removal->Cleaning

Fig. 2: Elevated Plus Maze Experimental Workflow
Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the tendency of a rodent to remain in the periphery of a novel, open arena versus exploring the more anxiogenic central area.[13][14] Anxiolytics are expected to increase the time spent and distance traveled in the center of the open field.

Apparatus: A square or circular arena with walls to prevent escape.[15]

Procedure:

  • Habituate the animal to the testing room.[14]

  • Administer this compound or a vehicle control.

  • Place the animal in the center of the open field.[14]

  • Allow the animal to explore the arena for a 5-20 minute session.[16]

  • Use a video tracking system to record locomotor activity, including total distance traveled, and the time spent in the center versus the periphery of the arena.[15][16]

  • Clean the apparatus between subjects.[17]

OFT_Workflow cluster_pre_test_oft Pre-Test cluster_test_oft Test cluster_post_test_oft Post-Test Acclimation_OFT Acclimation (30 min) Dosing_OFT Drug Administration (this compound or Vehicle) Acclimation_OFT->Dosing_OFT Placement_OFT Place mouse in center of arena Dosing_OFT->Placement_OFT Exploration_OFT 5-20 minute Exploration Placement_OFT->Exploration_OFT Recording_OFT Record behavior with video tracking Exploration_OFT->Recording_OFT Removal_OFT Remove mouse Recording_OFT->Removal_OFT Cleaning_OFT Clean arena Removal_OFT->Cleaning_OFT

Fig. 3: Open Field Test Experimental Workflow
Light-Dark Box Test (LDBT)

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.[18] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[18]

Procedure:

  • Acclimate the animals to the testing room.[18][19]

  • Administer this compound or a vehicle control.

  • Place the animal in the light compartment, facing away from the opening.[19]

  • Allow the animal to freely explore both compartments for a 10-20 minute session.[19][20]

  • Record the time spent in each compartment and the number of transitions between compartments using an automated system.[20]

  • Clean the box after each animal.[20]

LDBT_Workflow cluster_pre_test_ldbt Pre-Test cluster_test_ldbt Test cluster_post_test_ldbt Post-Test Acclimation_LDBT Acclimation (30 min) Dosing_LDBT Drug Administration (this compound or Vehicle) Acclimation_LDBT->Dosing_LDBT Placement_LDBT Place mouse in light compartment Dosing_LDBT->Placement_LDBT Exploration_LDBT 10-20 minute Exploration Placement_LDBT->Exploration_LDBT Recording_LDBT Record behavior with automated system Exploration_LDBT->Recording_LDBT Removal_LDBT Remove mouse Recording_LDBT->Removal_LDBT Cleaning_LDBT Clean box Removal_LDBT->Cleaning_LDBT

Fig. 4: Light-Dark Box Test Experimental Workflow

Conclusion

While direct experimental evidence for the anxiolytic effects of this compound is currently lacking in the public domain, its mechanism of action as a galanin receptor antagonist provides a strong theoretical rationale for its investigation as a potential anxiolytic agent. The experimental protocols detailed in this guide offer a robust framework for the in vivo validation of this compound's anxiolytic potential. Future studies employing these standardized behavioral models are warranted to elucidate the therapeutic promise of this compound in the treatment of anxiety disorders. Such research would be instrumental in determining if this compound can offer a novel and effective alternative to existing anxiolytic medications.

References

M40 TFA vs. Galantide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of galanin receptor modulation, M40 TFA and galantide (B1674400) stand out as critical tools for investigating the physiological roles of the galanin system. Both are peptide-based antagonists of galanin receptors, yet they exhibit distinct profiles in terms of their structure, potency, and functional effects. This guide provides a comprehensive comparison of this compound and galantide, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundGalantide
Composition Galanin(1-13)-Pro-Pro-(Ala-Leu)2-Ala amideChimeric peptide of galanin(1-12) and substance P(5-11)
Primary Mechanism Non-selective galanin receptor antagonist; weak partial agonist at peripheral GALR2Non-specific galanin receptor antagonist
Potency (IC50) ~3-15 nM for galanin binding in brain tissues[1][2][3]1.0 nM for antagonizing galanin-mediated inhibition of insulin (B600854) secretion[2]
Key Applications Studying central effects of galanin (feeding, memory), differentiating receptor subtypesInvestigating galanin's role in insulin secretion, social memory, and pancreatitis

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and galantide, providing a direct comparison of their binding affinities and functional potencies.

Table 1: Galanin Receptor Binding Affinity
CompoundPreparationRadioligandIC50 (nM)Reference
M40 Rat hypothalamic membranes125I-[Tyr26]-porcine galanin15[4]
M40 Rat hippocampal membranes125I-[Tyr26]-porcine galanin6[1]
M40 Rin m5F insulinoma cells125I-[Tyr26]-porcine galanin3[1][2]
Galantide Not explicitly for binding, but functional antagonism is high-affinity--

Note: The TFA (trifluoroacetic acid) in this compound refers to the salt form in which the peptide is commonly supplied and does not contribute to its pharmacological activity.

Table 2: Functional Antagonism
CompoundAssayEffect MeasuredIC50 (nM)Reference
M40 In vivo feeding study (rat)Inhibition of galanin-induced food intakeEffective at doses equimolar to galanin[4]
Galantide Isolated mouse pancreatic isletsAntagonism of galanin-mediated inhibition of glucose-induced insulin secretion1.0[2]
Galantide Mudpuppy parasympathetic neuronsAntagonism of galanin-induced increase in K+ conductance4

Mechanism of Action and Signaling Pathways

Both M40 and galantide exert their effects by competitively binding to galanin receptors (GalR1, GalR2, and GalR3), which are G-protein coupled receptors (GPCRs). However, M40 has been shown to act as a potent antagonist at central galanin receptors while behaving as a weak partial agonist at peripheral GalR2 receptors[2][3]. This dual activity makes M40 a valuable tool for dissecting the differential roles of central versus peripheral galanin signaling.

The signaling pathways modulated by these antagonists are dependent on the specific galanin receptor subtype and the G-protein to which it couples.

  • GalR1 and GalR3: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. Activation of these receptors can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5]

  • GalR2: This receptor primarily couples to Gq/11 proteins, activating phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). GalR2 can also couple to Gi/o and activate the mitogen-activated protein kinase (MAPK) pathway.[5]

Below are diagrams illustrating the canonical signaling pathways of galanin receptors.

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gi_o Gαi/o GalR1_3->Gi_o Galanin AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib α subunit GIRK GIRK Channel (Activation) Gi_o->GIRK βγ subunit cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA_down ↓ PKA Activity cAMP_down->PKA_down GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 Galanin PLC Phospholipase C Gq_11->PLC MAPK MAPK Pathway Gq_11->MAPK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC

Canonical signaling pathways of galanin receptors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation of results. Below are summaries of common methodologies used to characterize and compare this compound and galantide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Objective: To determine the IC50 value of M40 or galantide for displacing a radiolabeled galanin analog from its receptors.

Protocol Outline:

  • Membrane Preparation: Homogenize tissue (e.g., rat hypothalamus, hippocampus) in a suitable buffer and centrifuge to isolate the membrane fraction containing the galanin receptors.

  • Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled galanin ligand (e.g., 125I-[Tyr26]-porcine galanin) and varying concentrations of the unlabeled competitor (M40 or galantide).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Radioligand_Binding_Workflow start Start: Tissue Homogenization membrane_prep Membrane Preparation (Centrifugation) start->membrane_prep incubation Incubation: Membranes + Radioligand + Competitor membrane_prep->incubation filtration Rapid Filtration (Separation of bound/free) incubation->filtration counting Gamma Counting (Quantification) filtration->counting analysis Data Analysis (IC50 Determination) counting->analysis end End: Affinity Data analysis->end

Workflow for a radioligand binding assay.
In Vivo Microinjection for Behavioral Studies

This method is used to assess the central effects of the antagonists on behaviors such as feeding and memory.

Objective: To determine the ability of M40 or galantide to block galanin-induced behavioral changes.

Protocol Outline:

  • Animal Surgery: Stereotaxically implant a guide cannula into the desired brain region (e.g., lateral ventricle, hippocampus, or paraventricular nucleus) of the experimental animal (e.g., rat).

  • Acclimation and Baseline Measurement: Allow the animal to recover and acclimate. Measure baseline behavior (e.g., food intake, performance in a memory task).

  • Microinjection: Co-inject galanin with either the antagonist (M40 or galantide) or a vehicle control directly into the brain region via an injection cannula.

  • Behavioral Testing: Observe and quantify the specific behavior for a defined period post-injection.

  • Data Analysis: Compare the behavioral outcomes between the antagonist-treated group and the control group to assess the antagonist's efficacy.

Conclusion

Both this compound and galantide are indispensable tools for probing the complexities of the galanin system. M40's unique ability to differentiate between central and peripheral galanin receptor subtypes makes it particularly useful for neuropharmacological studies. Galantide, with its high potency in modulating insulin secretion, remains a key compound for metabolic research. The choice between these two antagonists will ultimately depend on the specific research question, the target tissue, and the desired experimental outcome. A thorough understanding of their distinct properties, as outlined in this guide, is essential for the design of robust and informative experiments.

References

Scrambled Peptide Control for M40 TFA Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the use of a scrambled peptide as a negative control for experiments involving the M40 peptide, a known galanin receptor modulator. It emphasizes the importance of appropriate controls to ensure the specificity of M40's biological effects, particularly in the context of experiments where Trifluoroacetic Acid (TFA) may be present as a residual counterion from peptide synthesis.

Introduction to M40 and the Imperative for Rigorous Controls

The M40 peptide is a potent antagonist at certain subtypes of the galanin receptor, which are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes, including feeding, cognition, and pain modulation.[1][2] Given its therapeutic potential, it is crucial to demonstrate that the observed effects of M40 are a direct result of its specific amino acid sequence and not due to non-specific interactions or artifacts.

A scrambled peptide control is an ideal tool for this purpose. It consists of the same amino acids as the active peptide but in a randomized sequence. A well-designed scrambled control should have a similar molecular weight and charge to the active peptide but should not exhibit biological activity, thus confirming that the activity of the parent peptide is sequence-dependent.

The Influence of Trifluoroacetic Acid (TFA) on Peptide Experiments

Trifluoroacetic acid (TFA) is commonly used in the final cleavage step of solid-phase peptide synthesis and as a counterion during HPLC purification. Consequently, synthetic peptides are often delivered as TFA salts. It is critical to acknowledge that residual TFA can significantly impact experimental outcomes by:

  • Altering pH: TFA is a strong acid and can lower the pH of stock solutions and assay buffers, potentially affecting cell viability and protein function.

  • Inducing Cytotoxicity: At certain concentrations, TFA can be toxic to cells, leading to confounding results in cell-based assays.

  • Modifying Peptide Conformation: The TFA counterion can interact with the peptide, potentially altering its secondary structure and, consequently, its biological activity.

Therefore, when comparing an active peptide like M40 with its scrambled control, it is essential to ensure that both peptides have a similar TFA content or have undergone a salt exchange procedure (e.g., to hydrochloride or acetate (B1210297) salts) to minimize these confounding effects.

Scrambled Peptide Control vs. Other Negative Controls

While a scrambled peptide is the preferred negative control for demonstrating sequence specificity, other controls can also be employed. The table below compares these alternatives.

Control TypeDescriptionAdvantagesDisadvantages
Scrambled Peptide Same amino acid composition as the active peptide, but in a randomized sequence.Directly tests for sequence specificity. Similar physicochemical properties (mass, charge) to the active peptide.Requires careful design to avoid creating a new bioactive sequence. May not be commercially available and require custom synthesis.
Vehicle Control The solvent in which the peptide is dissolved (e.g., water, DMSO, saline).Simple and essential for controlling for solvent effects.Does not control for non-specific peptide effects.
Unrelated Peptide A peptide with a different sequence and known lack of activity at the target receptor.Can control for general, non-specific peptide effects.May have different physicochemical properties, leading to different non-specific interactions.
Reverse Sequence Peptide The amino acid sequence of the active peptide in reverse order.Simple to design.May retain some biological activity.

Quantitative Comparison: The Principle in Practice

PeptideTargetAssay TypeKey ParameterValue
M40 Galanin ReceptorsCompetitive Radioligand BindingIC₅₀3-15 nM[3][4]
KB2 α-Klotho ProteinCompetitive Binding Assay (BLI)K53 ± 23 nM[5]
KB2-Scramble α-Klotho ProteinCompetitive Binding Assay (BLI)K>10,000 nM[5]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a ligand that is required for 50% inhibition of a biological response. A lower IC₅₀ value indicates a higher binding affinity. K (Dissociation constant) is a measure of the binding affinity between a ligand and a receptor. A lower K value indicates a stronger binding affinity.

The data for KB2 and its scrambled control clearly show that the specific sequence of KB2 is essential for its high-affinity binding to the α-Klotho protein, as the scrambled version shows significantly weaker binding. Similar results would be expected for M40 and its scrambled control to confirm its sequence-specific antagonism of the galanin receptor.

Experimental Protocols

To rigorously compare the activity of M40 and its scrambled control, the following experimental protocols are recommended.

Competitive Radioligand Binding Assay

This assay measures the ability of M40 and its scrambled control to compete with a radiolabeled ligand for binding to galanin receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the desired galanin receptor subtype (e.g., GALR1, GALR2, or GALR3) or from tissue known to express the receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).

  • Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-galanin) and increasing concentrations of either M40 or the scrambled M40 peptide.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value for each peptide using non-linear regression analysis.

cAMP Accumulation Assay

This functional assay measures the ability of M40 and its scrambled control to antagonize the galanin-induced inhibition of cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the galanin receptor of interest.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of M40 or the scrambled M40 peptide for a defined period (e.g., 15-30 minutes).

  • Stimulation: Stimulate the cells with a fixed concentration of galanin in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a measurable change in cAMP levels.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration and determine the IC₅₀ value for each peptide.

Visualizing the Experimental Logic and Signaling Pathway

To further clarify the experimental design and the underlying biological context, the following diagrams are provided.

experimental_workflow Experimental Workflow for M40 vs. Scrambled Control cluster_peptides Peptide Preparation cluster_assays Biological Assays cluster_analysis Data Analysis M40 M40 Peptide (TFA Salt) Binding Competitive Binding Assay M40->Binding Functional cAMP Functional Assay M40->Functional Scrambled Scrambled M40 (TFA Salt) Scrambled->Binding Scrambled->Functional IC50_Binding Determine IC50 (Binding Affinity) Binding->IC50_Binding IC50_Functional Determine IC50 (Functional Antagonism) Functional->IC50_Functional

A simplified workflow for comparing M40 and its scrambled control.

galanin_signaling Galanin Receptor Signaling Pathways cluster_receptor Cell Membrane GALR1 GALR1 Gi Gi/o GALR1->Gi GALR2 GALR2 Gq Gq/11 GALR2->Gq GALR3 GALR3 GALR3->Gi Galanin Galanin Galanin->GALR1 Galanin->GALR2 Galanin->GALR3 M40 M40 (Antagonist) M40->GALR1 Scrambled Scrambled M40 Scrambled->GALR1 No Binding AC Adenylate Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca

Overview of galanin receptor signaling pathways and the inhibitory role of M40.

Conclusion and Recommendations

The use of a scrambled peptide control is indispensable for validating the sequence-specific activity of the M40 peptide. While direct comparative data for M40 is lacking in the public domain, the principles outlined in this guide and the illustrative data from other peptide systems underscore the necessity of such controls. When conducting experiments with M40, particularly those involving TFA salts, it is strongly recommended to:

  • Synthesize and utilize a scrambled M40 peptide with the same amino acid composition and a randomized sequence.

  • Characterize both M40 and the scrambled control for purity and TFA content.

  • Consider performing a salt exchange to an acetate or HCl form for both peptides to minimize the confounding effects of TFA.

  • Conduct both binding and functional assays to comprehensively assess the specificity of M40's antagonist activity.

By adhering to these rigorous experimental practices, researchers can ensure the validity and reproducibility of their findings, thereby advancing our understanding of the galanin system and the therapeutic potential of M40.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for M40 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of M40 Trifluoroacetate (B77799) (TFA), a compound that, due to the presence of the trifluoroacetate salt, requires careful management as hazardous waste. Adherence to these protocols is essential for personnel safety and the minimization of environmental impact.

Essential Safety and Handling Information

Trifluoroacetic acid (TFA) is a strong organic acid that is corrosive and poses significant health risks upon contact.[1][2] All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][4] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Key Safety Data for Trifluoroacetic Acid (TFA):

PropertyValueSource
Hazard ClassificationCorrosive, Acutely Toxic, Irritant[1][2]
Routes of EntryInhalation, ingestion, skin/eye contact[2]
Incompatible MaterialsBases, hydrides, oxidizing agents, reducing agents, metals, rubber[1][2]
StorageTightly closed container in a cool, dry, well-ventilated acid cabinet[1][2]

Step-by-Step Disposal Protocol for M40 TFA

The following protocol is based on best practices for the disposal of chemical waste containing Trifluoroacetic acid.

1. Segregation of Waste:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, and empty containers), must be segregated from general laboratory waste.[5]

  • Empty containers must be handled carefully as they may still contain harmful residues. It is recommended to rinse the container before submitting it for disposal.[1]

2. Waste Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with corrosive chemical waste, such as sturdy glass or plastic.[1][5]

  • Solid Waste: Collect solid this compound waste and contaminated disposables in a clearly labeled, sealed container.[5]

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "M40 Trifluoroacetate," and any known hazard pictograms (e.g., corrosive).[1][5] Do not use abbreviations or chemical symbols.[1]

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.[1] This area should be well-ventilated and away from incompatible materials.[1][5]

  • Do not fill waste containers beyond 80% capacity to allow for expansion and prevent spills.[1]

5. Final Disposal:

  • The final disposal of this compound waste must be conducted by a certified hazardous waste disposal service.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.[1]

  • High-temperature incineration is the preferred method for the complete destruction of fluorinated organic compounds like TFA.[5]

Spill Management

In the event of a spill, immediate action is crucial to mitigate hazards.

  • Small Spills (<50 mL) inside a fume hood: Absorb the spill with an inert material like vermiculite (B1170534) or sand, and place it in a suitable container for disposal as hazardous waste.[1]

  • Large Spills (>50 mL) or any spill outside a fume hood:

    • Alert everyone in the laboratory immediately.[1]

    • Evacuate the laboratory and close all doors.[1]

    • Post a "NO ENTRY" sign on the door, indicating the nature of the hazard.[1]

    • Activate the fire alarm and call emergency services.[1]

    • Do not re-enter the area until it has been cleared by emergency personnel.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated B Segregate from General Waste A->B C Solid Waste B->C D Liquid Waste B->D E Collect in Labeled, Sealed Container C->E F Collect in Labeled, Leak-Proof Container D->F G Store in Designated Hazardous Waste Area E->G F->G H Contact EHS for Pickup G->H I Final Disposal by Certified Vendor (Incineration) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.